7-Methylquinolin-8-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27989. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKAXWPSDVFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282787 | |
| Record name | 7-Methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-82-6 | |
| Record name | 8-Amino-7-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 27989 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5470-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 7-Methylquinolin-8-amine (CAS: 5470-82-6): Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methylquinolin-8-amine (CAS No. 5470-82-6), a heterocyclic aromatic amine with significant potential in medicinal chemistry and materials science. This document consolidates its physicochemical properties, outlines a viable synthetic pathway with detailed protocols, and explores its potential biological applications based on the activities of structurally related compounds.
Physicochemical and Structural Properties
This compound is a solid quinoline derivative. Its core structure, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in drug discovery. The placement of the amino and methyl groups at positions 8 and 7, respectively, dictates its specific chemical reactivity and biological interaction profile.
| Property | Value | Reference |
| CAS Number | 5470-82-6 | [1] |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | |
| Density | 1.169 g/cm³ (Predicted) | |
| logP | 2.34 (Predicted) | |
| Storage Conditions | 2-8°C, protect from light and air |
Synthesis and Characterization
A practical and efficient synthesis of this compound involves a two-step process starting from the commercially available m-toluidine. The key intermediate, 7-methyl-8-nitroquinoline, is first synthesized and then reduced to the target amine.[2]
The synthesis begins with a Skraup reaction of m-toluidine to produce 7-methylquinoline. This is followed by a regioselective nitration at the 8-position, directed by the methyl group, to yield 7-methyl-8-nitroquinoline.[2] The final step is the reduction of the nitro group to the primary amine.
This protocol details the chemical reduction of the nitro-intermediate to the final amine product using stannous chloride (tin(II) chloride), a common and effective method for this transformation.[3][4][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 7-methyl-8-nitroquinoline (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent (approx. 5-10 mL per gram of starting material). To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: After completion, cool the mixture to room temperature. Carefully remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the crude residue, add a 2M aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12) to precipitate tin salts and deprotonate the amine product. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization.
While full experimental spectra are not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features.
| Technique | Expected Features | Reference |
| ¹H NMR | - Aromatic Protons (5H): Multiple signals between δ 7.0-8.9 ppm. | [2][6] |
| - Amine Protons (2H): A broad singlet, typically between δ 4.0-5.5 ppm. | ||
| - Methyl Protons (3H): A sharp singlet around δ 2.5 ppm. | [2] | |
| ¹³C NMR | - Aromatic Carbons (9C): Signals in the δ 110-150 ppm range. | [7][8] |
| - Methyl Carbon (1C): A signal in the aliphatic region, around δ 15-25 ppm. | [8] | |
| IR Spectroscopy | - N-H Stretch (Primary Amine): Two characteristic medium bands at ~3450-3300 cm⁻¹. | [9][10] |
| - N-H Bend (Primary Amine): A medium to strong band at ~1650-1580 cm⁻¹. | [9] | |
| - Aromatic C=C/C=N Stretch: Multiple sharp bands in the ~1600-1450 cm⁻¹ region. | ||
| - Aromatic C-N Stretch: A strong band around ~1335-1250 cm⁻¹. | [9] | |
| Mass Spectrometry | - Molecular Ion (M⁺): An odd-numbered peak at m/z = 158, consistent with the Nitrogen Rule for a compound with two nitrogen atoms. | [11][12][13] |
| - Key Fragmentation: Likely loss of a methyl radical (M-15) to give a fragment at m/z = 143, or loss of HCN (M-27) from the pyridine ring, a common fragmentation for quinolines. | [12] |
Potential Biological Activity and Applications
While specific bioactivity data for this compound is limited, the 8-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most notably in the development of antimalarial drugs like primaquine and tafenoquine.[14] Derivatives of this class are known to exhibit a wide range of biological effects.
Key areas of interest for drug development include:
-
Antiparasitic Agents: As analogues of primaquine, this compound is a candidate for development as an antimalarial or antileishmanial agent.
-
Anticancer Agents: Many quinoline derivatives show potent antiproliferative activity against various cancer cell lines. The proposed mechanisms often involve the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), leading to mitochondrial damage and apoptosis.
-
Anti-infective Agents: The quinoline core is present in numerous antibacterial and antifungal drugs.
Cited Experimental Protocols for Biological Evaluation
To assess the potential of this compound, standard in vitro assays can be employed.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[15][16]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
The DCFH-DA assay is widely used to measure total intracellular ROS levels.[18][19][20][21][22]
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well black, clear-bottom plate and treat with this compound as described in the MTT assay (Steps 1-3). Include an untreated control and a positive control for ROS induction (e.g., H₂O₂ or doxorubicin).[18][20]
-
Probe Preparation: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in high-quality DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free medium.[19][20]
-
Staining: Remove the treatment medium and wash the cells once with warm PBS or serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[21]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe that has not been taken up by the cells.[22]
-
Data Acquisition: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[19][22] Alternatively, visualize ROS production using a fluorescence microscope.
-
Analysis: Normalize the fluorescence intensity of treated samples to the untreated control to determine the fold-change in ROS production.
Safety and Handling
This compound is a chemical compound that requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.
| Hazard Category | Information |
| GHS Pictograms |
|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| H312: Harmful in contact with skin. | |
| H317: May cause an allergic skin reaction. | |
| H411: Toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P273: Avoid release to the environment. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Note: Hazard information is based on data for 8-Amino-7-methylquinoline and may be representative.
Conclusion
This compound (CAS 5470-82-6) is a valuable building block for chemical synthesis and a promising scaffold for drug discovery. Its structural similarity to known bioactive agents, particularly in the antimalarial and anticancer fields, makes it a compelling candidate for further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in developing novel therapeutics and advanced materials.
References
- 1. 8-Quinolinamine, 7-methyl- | C10H10N2 | CID 231556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. scispace.com [scispace.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. 7-Methylquinoline(612-60-2) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. youtube.com [youtube.com]
- 14. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 19. benchchem.com [benchchem.com]
- 20. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 21. doc.abcam.com [doc.abcam.com]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 7-Methylquinolin-8-amine
An In-depth Technical Guide on the Physicochemical Properties of 7-Methylquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a substituted quinoline derivative, serves as a valuable building block in medicinal chemistry and materials science. Its structural framework, featuring a quinoline core with methyl and amine functional groups at the 7- and 8-positions respectively, imparts specific electronic and steric properties that influence its reactivity, coordination chemistry, and biological activity. Understanding the fundamental physicochemical properties of this compound is critical for its application in drug design, synthesis of novel materials, and as an intermediate in various chemical reactions. This guide provides a comprehensive overview of its core physicochemical data, details relevant experimental protocols for property determination, and illustrates a general workflow for chemical characterization.
Core Physicochemical Properties
The key are summarized below. These parameters are essential for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and receptor-binding interactions.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5470-82-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀N₂ | [1][2][4] |
| Molecular Weight | 158.20 g/mol | [1] |
| Physical Form | Yellow Crystalline Solid | [3] |
| Melting Point | 46-48 °C | [2][3] |
| Boiling Point | 326.2 °C (at 760 mmHg) | [3] |
| Density | 1.169 g/cm³ (Predicted) | [2][3] |
| Solubility | Soluble in Methanol and DMSO. | [2] |
| pKa | 4.65 ± 0.14 (Predicted) | [2] |
| LogP | 1.9 (XLogP3) / 2.71 | [1][3] |
Experimental Protocols
The determination of the follows standard laboratory procedures for organic compounds, particularly aromatic amines. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point is a crucial indicator of purity.
-
Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (0.5-2 °C).
Determination of Solubility
Solubility is assessed in various solvents to understand the compound's polarity and suitability for different applications. The general solubility of amines is higher in polar organic solvents and acidic aqueous solutions.[5][6]
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure (Qualitative):
-
Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into separate test tubes.
-
Add a fixed volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO, 10% HCl).[7]
-
Vigorously stir or vortex the mixture for a set period (e.g., 2-3 minutes).[7]
-
Visually inspect the solution for any undissolved solid against a dark background.
-
-
Observations: Record whether the compound is soluble, sparingly soluble, or insoluble. Note that the amine's basicity suggests its solubility in water will be significantly enhanced by adding acid (e.g., 10% HCl) due to the formation of a water-soluble ammonium salt.[5][6]
Determination of pKa (Potentiometric Titration)
The pKa, the negative log of the acid dissociation constant of the conjugate acid, quantifies the basicity of the amine.
-
Apparatus: Calibrated pH meter, burette, beaker, magnetic stirrer.
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
-
Titration:
-
Place the solution in a beaker with the pH electrode and a magnetic stir bar.
-
Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of HCl added.
-
The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where half of the amine has been protonated.
-
Visualization of Characterization Workflow
The following diagram illustrates a standard workflow for the physicochemical characterization of a synthesized chemical compound like this compound, from initial synthesis to final data analysis.
Caption: Workflow for the synthesis and physicochemical characterization of a chemical entity.
References
- 1. 8-Quinolinamine, 7-methyl- | C10H10N2 | CID 231556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-AMINO-7-METHYL-QUINOLINE | 5470-82-6 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemhaven.org [chemhaven.org]
Spectroscopic Profile of 7-Methylquinolin-8-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-methylquinolin-8-amine (CAS No. 5470-82-6). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Below are the predicted ¹H and ¹³C NMR spectral data, based on the analysis of related quinoline and aromatic amine derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl group, and the amine group. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the quinoline ring and the amino and methyl substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | Doublet of Doublets | ~4.5, 1.5 |
| H-3 | 7.1 - 7.3 | Doublet of Doublets | ~8.5, 4.5 |
| H-4 | 7.8 - 8.0 | Doublet of Doublets | ~8.5, 1.5 |
| H-5 | 7.3 - 7.5 | Doublet | ~8.0 |
| H-6 | 7.0 - 7.2 | Doublet | ~8.0 |
| -CH₃ (at C-7) | 2.3 - 2.5 | Singlet | - |
| -NH₂ (at C-8) | 4.5 - 5.5 | Broad Singlet | - |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and are subject to solvent effects.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the nitrogen atom and the positions of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 147 - 149 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 127 - 129 |
| C-5 | 128 - 130 |
| C-6 | 115 - 117 |
| C-7 | 136 - 138 |
| C-8 | 140 - 142 |
| C-8a | 144 - 146 |
| -CH₃ (at C-7) | 17 - 19 |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and are subject to solvent effects.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is recommended for better signal dispersion.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required due to the lower natural abundance of ¹³C and longer relaxation times.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and the methyl group, and C=C and C=N bonds of the quinoline ring.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric and symmetric) | 3450 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (methyl) | 2980 - 2850 | Medium |
| C=C and C=N Ring Stretch | 1620 - 1450 | Strong |
| N-H Bend (scissoring) | 1650 - 1580 | Medium |
| C-N Stretch | 1340 - 1250 | Strong |
| C-H Out-of-plane Bend | 900 - 680 | Strong |
Experimental Protocol for IR Spectroscopy
A standard procedure for obtaining an IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ (Molecular Ion) | 158 | Molecular weight of C₁₀H₁₀N₂ |
| [M-1]⁺ | 157 | Loss of a hydrogen radical |
| [M-15]⁺ | 143 | Loss of a methyl radical (CH₃) |
| [M-28]⁺ | 130 | Loss of HCN from the quinoline ring |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocol for Mass Spectrometry
A general protocol for the mass spectrometric analysis of this compound is outlined below.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. The standard electron energy is 70 eV.
-
ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Solubility of 7-Methylquinolin-8-amine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Methylquinolin-8-amine, a critical parameter for its application in research and drug development. Due to the limited availability of specific quantitative data in public literature, this document focuses on its physicochemical properties to predict solubility, outlines a detailed experimental protocol for its determination, and presents a relevant synthetic workflow.
Physicochemical Properties and Predicted Solubility Profile
This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₀N₂.[1] Its structure, featuring a quinoline core, an amine group at position 8, and a methyl group at position 7, dictates its solubility behavior.
-
Polarity and Hydrogen Bonding: The presence of the amine (-NH₂) group introduces polarity and the capacity to act as a hydrogen bond donor. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. These features suggest that this compound is likely to be soluble in polar organic solvents.
-
Aromatic System: The fused aromatic ring system is nonpolar and will contribute to its solubility in solvents with some aromatic character or lower polarity.
-
Expected Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to engage in hydrogen bonding suggests good solubility in alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Qualitative data indicates solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[2][3] High solubility is also expected in other polar aprotic solvents like Dimethylformamide (DMF) due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the polar amine group.
-
The solubility of quinoline derivatives is also influenced by the pH of the medium.[4] As a basic compound, the solubility of this compound in protic solvents can be significantly affected by pH.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in a range of organic solvents. The data presented in Table 1 is based on qualitative reports and serves as a template for the systematic presentation of experimentally determined solubility data. It is strongly recommended that researchers determine the solubility in solvents relevant to their specific applications.
Table 1: Solubility of this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Notes |
| Polar Protic | Methanol | 25 | Data not available | Data not available | Reported as soluble[2][3] |
| Ethanol | 25 | Data not available | Data not available | Predicted to be soluble | |
| Polar Aprotic | DMSO | 25 | Data not available | Data not available | Reported as soluble[2][3] |
| Acetonitrile | 25 | Data not available | Data not available | Predicted to be soluble | |
| Dichloromethane | 25 | Data not available | Data not available | Predicted to be moderately soluble | |
| Nonpolar | Toluene | 25 | Data not available | Data not available | Predicted to have low solubility |
| n-Hexane | 25 | Data not available | Data not available | Predicted to be poorly soluble |
Note: This table should be populated with experimentally determined values.
Experimental Protocol for Solubility Determination
The following is a generalized and widely accepted protocol for determining the solubility of a solid organic compound in an organic solvent, commonly known as the shake-flask method .
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another calibrated analytical instrument.
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" implies that a visible amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Synthesis Workflow of a Key Precursor
This compound can be synthesized from its nitro precursor, 7-methyl-8-nitroquinoline. The following diagram illustrates the well-established, two-step synthetic route starting from m-toluidine.[5]
Conclusion
While there is a notable absence of specific quantitative solubility data for this compound in the scientific literature, its molecular structure suggests good solubility in polar organic solvents like methanol and DMSO. For drug development and other research applications, it is imperative to experimentally determine the solubility in relevant solvent systems. The generalized shake-flask protocol provided in this guide offers a robust methodology for obtaining these critical data. Further studies are warranted to fully characterize the physicochemical properties of this compound.
References
- 1. 8-Quinolinamine, 7-methyl- | C10H10N2 | CID 231556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-AMINO-7-METHYL-QUINOLINE | 5470-82-6 [amp.chemicalbook.com]
- 3. 8-AMINO-7-METHYL-QUINOLINE | 5470-82-6 [chemicalbook.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 7-Methylquinolin-8-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural analysis of 7-Methylquinolin-8-amine and its derivatives. While a definitive crystal structure for this compound is not publicly available at the time of this publication, this document offers a detailed examination of closely related compounds for which crystallographic data has been reported. By presenting experimental protocols, quantitative structural data, and logical workflows, this guide serves as a valuable resource for researchers engaged in the study of quinoline-based compounds and their applications in drug discovery and materials science.
Introduction
This compound is a heterocyclic amine with a quinoline scaffold, a structure of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including antimalarial, anticancer, and antimicrobial properties. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a compound's physicochemical properties, potential intermolecular interactions, and structure-activity relationships (SAR).
Despite extensive searches of crystallographic databases, a published crystal structure for this compound could not be located. Therefore, this guide will focus on the analysis of analogous structures to provide a framework for understanding the crystallographic characteristics of this class of compounds.
Methodologies for Synthesis and Crystallization
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A general pathway to 7-substituted-8-aminoquinolines can be conceptualized as follows.
General Synthesis of 8-Aminoquinoline Derivatives
The preparation of the 8-aminoquinoline core can be achieved through methods like the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] Subsequent functionalization at the 7-position can be accomplished through various organic reactions. For instance, Mannich-type reactions are commonly employed to introduce aminomethyl groups at the C-7 position of 8-hydroxyquinolines.[2]
A plausible synthetic route to this compound could involve the nitration of 7-methylquinoline followed by the reduction of the nitro group to an amine.
Crystallization Protocols
Obtaining single crystals suitable for X-ray diffraction is a critical step. A general procedure for the crystallization of quinoline derivatives is outlined below.
Experimental Protocol: Single Crystal Growth of a Quinoline Derivative
-
Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or a solvent mixture (e.g., ethanol, methanol, acetonitrile, or dichloromethane/hexane) with gentle heating to achieve saturation.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This is one of the most common and straightforward crystallization techniques.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the compound from a higher temperature to a lower temperature. The decrease in solubility can lead to the formation of well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or by decanting the mother liquor. The crystals are then washed with a small amount of cold solvent and dried.
Workflow for Crystal Structure Analysis
The process of determining and analyzing a crystal structure follows a well-defined workflow, from the initial synthesis of the compound to the final analysis and interpretation of the structural data.
Case Study: Crystal Structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol
As a case study, we will examine the crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, a related compound featuring a substituted quinoline core.[3]
Experimental Protocol for Synthesis and Crystallization
The synthesis and crystallization of this compound were reported as follows:
-
Synthesis: 5-chloro-8-quinolinol was reacted with a toluene solution of the appropriate amine precursor and heated for 24 hours at 353 K.
-
Crystallization: The resulting oily product was crystallized from a hexane-dichloromethane mixture. The crude solid was then recrystallized from acetonitrile to yield yellow crystals suitable for X-ray diffraction.[3]
Crystallographic Data
The key crystallographic data for 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₂H₁₉ClN₄O |
| Formula Weight | 390.86 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.3170(5) |
| b (Å) | 11.5993(7) |
| c (Å) | 11.6135(6) |
| α (°) | 116.8473(13) |
| β (°) | 105.2809(13) |
| γ (°) | 92.0110(17) |
| Volume (ų) | 948.68(10) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.22 |
| R[F² > 2σ(F²)] | 0.036 |
| wR(F²) | 0.123 |
| CCDC Number | 1438483 |
Data sourced from Kubono et al.[3]
Structural Analysis
The molecular structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol reveals several key features. An intramolecular O—H···N hydrogen bond is present between the hydroxyl group and a pyridine nitrogen atom, which contributes to the stability of the molecular conformation.[3] In the crystal lattice, molecules are linked through C—H···O hydrogen bonds to form inversion dimers. These dimers are further connected by C—H···N hydrogen bonds, creating ribbons that are linked by C—H···π and π–π stacking interactions.[3] This complex network of non-covalent interactions dictates the packing of the molecules in the solid state.
Conclusion
While the crystal structure of this compound remains to be determined, the analysis of closely related compounds provides valuable insights into the expected structural features and intermolecular interactions of this class of molecules. The methodologies for synthesis, crystallization, and structural analysis presented in this guide offer a robust framework for researchers working with quinoline derivatives. The determination of the crystal structure of this compound would be a valuable addition to the field, enabling a more detailed understanding of its properties and facilitating the rational design of new functional molecules.
References
An In-depth Technical Guide to the Reactivity of the Amine Group in 7-Methylquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylquinolin-8-amine is a crucial heterocyclic building block in medicinal chemistry and materials science. The reactivity of its primary aromatic amine group at the 8-position, influenced by the adjacent quinoline nitrogen and the methyl group at the 7-position, dictates its utility in the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive exploration of the synthesis and key reactions of the amine group in this compound, including its diazotization, acylation, alkylation, and its role in the formation of heterocyclic systems and metal complexes. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its application in research and development.
Introduction
Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, in particular, serves as a valuable intermediate for the synthesis of antimalarial drugs and other therapeutic agents. The primary amine at the 8-position is a key handle for molecular elaboration, participating in a variety of chemical transformations. This guide will delve into the fundamental reactivity of this amine group, providing a practical resource for its utilization in synthetic chemistry.
Synthesis of this compound
The most common and efficient route to this compound involves a two-step sequence starting from m-toluidine.
Step 1: Synthesis of 7-Methyl-8-nitroquinoline
The initial step is a Skraup synthesis to form 7-methylquinoline, followed by a regioselective nitration at the 8-position.
-
Reaction: Skraup reaction of m-toluidine with glycerol, followed by nitration.
-
Key Reagents: m-toluidine, glycerol, sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic acid), and a nitrating mixture (fuming nitric acid and sulfuric acid).
-
General Observations: The Skraup synthesis can produce a mixture of 5-methylquinoline and 7-methylquinoline, with the latter being the major product. The subsequent nitration proceeds with high regioselectivity to yield 7-methyl-8-nitroquinoline.[1]
Step 2: Reduction of 7-Methyl-8-nitroquinoline
The nitro group is then reduced to the primary amine to yield the target compound.
-
Reaction: Reduction of a nitro group to an amine.
-
Reducing Agents: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) powder in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C).
Below is a generalized workflow for the synthesis:
Reactivity of the Amine Group
The amine group at the 8-position of 7-methylquinoline is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characteristic of a primary aromatic amine, although it is influenced by the electronic properties of the quinoline ring system.
Diazotization and Sandmeyer-Type Reactions
The primary amine of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the quinoline ring.
The Sandmeyer reaction provides a powerful method for introducing halides (Cl, Br) and cyano groups onto the aromatic ring, functionalities that are otherwise difficult to install directly.[2][3] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2]
Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction
-
Diazotization: Dissolve this compound in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0 and 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. The evolution of nitrogen gas is typically observed. Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Work-up: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the product by chromatography or recrystallization.
| Reaction | Reagents | Product | Typical Yield (%) |
| Chlorination | NaNO₂, HCl, CuCl | 7-Methyl-8-chloroquinoline | 60-80 |
| Bromination | NaNO₂, HBr, CuBr | 7-Methyl-8-bromoquinoline | 60-80 |
| Cyanation | NaNO₂, H⁺, CuCN | 7-Methyl-8-cyanoquinoline | 50-70 |
Table 1: Summary of Sandmeyer Reactions on this compound (Predicted)
Acylation
The amine group of this compound readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functionalities.
Experimental Protocol: N-Acetylation of this compound
-
Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine or pyridine, to scavenge the acid byproduct.
-
Acylation: Slowly add acetic anhydride or acetyl chloride to the solution at room temperature.
-
Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove unreacted acid and catalyst. Dry the organic layer and remove the solvent under reduced pressure.
-
Purification: Purify the resulting N-(7-methylquinolin-8-yl)acetamide by recrystallization or column chromatography.
| Acylating Agent | Product | Typical Yield (%) |
| Acetic Anhydride | N-(7-methylquinolin-8-yl)acetamide | >90 |
| Benzoyl Chloride | N-(7-methylquinolin-8-yl)benzamide | >85 |
Table 2: Acylation Reactions of this compound (Predicted)
Alkylation
N-alkylation of this compound can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines is a common side reaction. To achieve mono-alkylation, reductive amination with an aldehyde or ketone is often a more controlled approach.
Experimental Protocol: N-Alkylation via Reductive Amination
-
Imine Formation: Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the N-alkylated product by column chromatography.
| Alkylating Agent | Product | Typical Yield (%) |
| Formaldehyde (reductive amination) | N-Methyl-7-methylquinolin-8-amine | 70-90 |
| Benzaldehyde (reductive amination) | N-Benzyl-7-methylquinolin-8-amine | 70-90 |
Table 3: Alkylation Reactions of this compound (Predicted)
Synthesis of Heterocyclic Compounds
The 8-amino group, in conjunction with a suitable substituent at the 7-position, can be utilized to construct fused heterocyclic rings. For instance, reaction with nitrous acid can lead to the formation of a triazole ring.
Experimental Protocol: Synthesis of a Triazolo[4,5-h]quinoline Derivative
-
Diazotization: Dissolve this compound in an acidic medium and treat with sodium nitrite at low temperature to form the diazonium salt, as described previously.
-
Cyclization: The in-situ generated diazonium salt can undergo intramolecular cyclization. This reaction is highly dependent on the specific substrate and reaction conditions. In some cases, an external azide source may be required for intermolecular cycloaddition.
Metal Complexation
The 8-aminoquinoline scaffold, similar to the well-known 8-hydroxyquinoline, is an excellent bidentate ligand for a variety of metal ions. The nitrogen atoms of the quinoline ring and the amino group can coordinate to a metal center to form stable chelate complexes. This property is exploited in the development of metal-based drugs and catalysts.
Experimental Protocol: Synthesis of a Cu(II) Complex
-
Ligand Solution: Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Metal Salt Solution: In a separate flask, dissolve a copper(II) salt (e.g., CuCl₂ or Cu(OAc)₂) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with stirring. A precipitate of the complex may form immediately.
-
Isolation and Purification: Heat the mixture to ensure complete reaction, then cool to allow for crystallization. Collect the solid complex by filtration, wash with cold solvent, and dry under vacuum.
| Metal Ion | Ligand:Metal Ratio | Predicted Geometry |
| Cu(II) | 2:1 | Square Planar or Distorted Octahedral |
| Zn(II) | 2:1 | Tetrahedral |
| Fe(III) | 2:1 or 3:1 | Octahedral |
Table 4: Predicted Metal Complexes of this compound
Applications in Drug Development
The reactivity of the amine group in this compound is central to its use in the synthesis of bioactive molecules. For example, it is a key intermediate in the synthesis of the antibacterial agent Baquiloprim.[4] The ability to easily modify the amine group allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds in drug discovery programs. The metal-chelating properties of its derivatives are also being explored for their potential as anticancer and neuroprotective agents.
Conclusion
This compound is a versatile building block whose utility is largely defined by the reactivity of its 8-amino group. This guide has outlined the primary synthetic route to this compound and has provided a detailed overview of the key reactions of the amine functionality, including diazotization, acylation, alkylation, and its role in forming heterocyclic systems and metal complexes. The provided experimental protocols and data tables serve as a practical resource for chemists in academia and industry, facilitating the exploration of new chemical space and the development of novel functional molecules. Further research into the specific reaction conditions and the biological activities of the resulting derivatives will undoubtedly continue to expand the applications of this important scaffold.
References
7-Methylquinolin-8-amine as a Precursor in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Within this versatile class of compounds, 7-methylquinolin-8-amine serves as a key precursor for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a reactive primary amine at the 8-position and a methyl group at the 7-position, provides a valuable platform for derivatization. This technical guide details the synthesis of this compound, its physicochemical properties, and its application as a starting material for the development of novel bioactive compounds, supported by experimental protocols and quantitative data from analogous derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from m-toluidine. The first step involves the construction of the 7-methylquinoline ring system, which is then nitrated to produce 7-methyl-8-nitroquinoline. The final step is the reduction of the nitro group to the desired 8-amino functionality.
Step 1: Synthesis of 7-Methyl-8-nitroquinoline
The initial synthesis produces a mixture of 7-methylquinoline and 5-methylquinoline via the Skraup reaction, which is then subjected to nitration. The nitration selectively occurs at the 8-position of the 7-methylquinoline isomer.[1]
Experimental Protocol: Skraup Synthesis of 7- and 5-methylquinoline Mixture [1]
-
In a round-bottom flask, mechanically stir a mixture of m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).
-
Prepare a solution of 98% H₂SO₄ (273.58 g, 2.7 mol) and H₂O (61.5 g) and cool it in an ice bath.
-
Add the cooled H₂SO₄/H₂O solution dropwise to the stirred reaction mixture. Control the exothermic reaction with an ice bath as needed.
-
After the addition is complete, heat the mixture to 120-130°C and maintain this temperature for several hours.
-
Cool the mixture, dilute carefully with water, and then neutralize with a sodium hydroxide solution until alkaline.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield a mixture of 7-methylquinoline and 5-methylquinoline.
Experimental Protocol: Nitration of 7-Methylquinoline [1]
-
To a mechanically stirred mixture of 7-methylquinoline (57.05 g, 0.398 mol, from the mixture obtained above) and 142.5 mL of H₂SO₄, add a solution of fuming HNO₃ (28.5 mL) and 98% H₂SO₄ (85.5 mL) dropwise at -5°C.
-
After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.
-
Pour the reaction solution over ice. Once the ice has completely melted, filter the precipitate.
-
Wash the solid with cold water until no more precipitate appears in the filtrate. For complete precipitation, the mixture can be refrigerated overnight.
-
Filter the precipitate and wash it with 95% ethanol (3 x 100 mL).
-
Dry the solid under vacuum to afford 7-methyl-8-nitroquinoline as a white powder.
Physicochemical and Spectral Data for 7-Methyl-8-nitroquinoline
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| Melting Point | 182-183 °C | [1] |
| ¹H NMR (CDCl₃) | δ 8.98 (dd, 1H), 8.22 (dd, 1H), 8.87 (d, 1H), 7.49 (m, 2H), 2.56 (s, 3H) | [1] |
Step 2: Reduction of 7-Methyl-8-nitroquinoline to this compound
The reduction of the nitro group to an amine is a standard transformation. While a specific protocol for this exact compound is not detailed in the reviewed literature, a reliable method involves using a metal in an acidic medium, such as iron in hydrochloric acid, which is effective for the reduction of nitroarenes.[4]
Proposed Experimental Protocol: Reduction of 7-Methyl-8-nitroquinoline
-
Suspend 7-methyl-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.
-
Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the aqueous solution basic by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5470-82-6 | [3] |
| Molecular Formula | C₁₀H₁₀N₂ | [3] |
| Molecular Weight | 158.20 g/mol | [3] |
| Melting Point | 46-48 °C | [5] |
| Boiling Point | 326.2±27.0 °C (Predicted) | [5] |
| pKa | 4.65±0.14 (Predicted) | [5] |
| Appearance | Yellow Solid | [5] |
Synthetic Workflow and Derivatization
The overall synthetic pathway from m-toluidine to this compound and its subsequent use as a precursor can be visualized as follows.
Caption: Overall synthesis and derivatization workflow.
Applications as a Precursor in Medicinal Chemistry
The primary amine of this compound is a versatile functional group that can be readily modified to generate a library of derivatives. Common derivatizations include the formation of amides, sulfonamides, and Schiff bases, which can then be used to create metal complexes or other complex structures. A notable application is its role as an intermediate in the synthesis of Baquiloprim, an antibacterial agent.[6]
Synthesis of Amide Derivatives
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Amides can be synthesized by reacting this compound with carboxylic acids (using a coupling agent), acyl chlorides, or anhydrides.[][8]
General Experimental Protocol: Amide Synthesis via Acyl Chloride
-
Dissolve this compound (1 equivalent) and a base, such as triethylamine or pyridine (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-(7-methylquinolin-8-yl)amide.
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. These compounds are important intermediates and are also known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[9][10] Furthermore, the imine nitrogen and another suitably positioned donor atom can act as a chelating site for metal ions, forming complexes with potential therapeutic value.
General Experimental Protocol: Schiff Base Synthesis [11]
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reflux the reaction mixture for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Biological Activities of Analogous Quinoline Derivatives
While specific biological data for derivatives of this compound are not widely published, the broader class of 8-aminoquinolines and substituted quinolines has been extensively studied, revealing potent biological activities. The data in the following table for analogous compounds illustrates the therapeutic potential of this scaffold.
Table of Biological Activities for Analogous Quinoline Derivatives
| Compound Structure | Compound Name/Class | Biological Activity | IC₅₀ / MIC | Target/Cell Line | Reference |
| Primaquine (8-aminoquinoline) | Antimalarial | - | Plasmodium vivax (hypnozoites) | [12] | |
| Tafenoquine (8-aminoquinoline) | Antimalarial | - | P. vivax, P. falciparum | [12] | |
| NPC1161B (8-aminoquinoline analog) | Antimalarial, Antileishmanial | - | Plasmodium, Leishmania | [13] | |
| CQPA-26 (7-chloroquinoline derivative) | Antimalarial | 1.29 µM | P. falciparum NF54 | ||
| 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine | Anticancer | 29.4 µM | A549 (Lung Cancer) | [14] |
Note: The structures are representative of the compound classes and are not the exact compounds listed where a specific name is provided.
Potential Mechanisms of Action in Cancer
Derivatives of the quinoline scaffold have been shown to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. While the specific mechanisms for derivatives of this compound would need to be elucidated, it is plausible that they could target pathways commonly inhibited by other quinoline-based anticancer agents, such as the PI3K/Akt/mTOR pathway.[15]
Caption: Plausible mechanism of action for anticancer activity.
Conclusion
This compound is a valuable and versatile precursor in medicinal chemistry. Its synthesis, while multi-stepped, is achievable through established organic chemistry reactions. The presence of a reactive primary amine on the quinoline scaffold allows for straightforward derivatization to generate novel compounds. Although the biological activity of its direct derivatives is an area requiring further exploration, the proven potent antimalarial and anticancer activities of analogous 8-aminoquinoline and substituted quinoline compounds strongly suggest that derivatives of this compound are promising candidates for drug discovery and development programs. This guide provides a foundational framework of synthetic protocols and contextual biological data to aid researchers in harnessing the potential of this important chemical building block.
References
- 1. brieflands.com [brieflands.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. 8-Quinolinamine, 7-methyl- | C10H10N2 | CID 231556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8-AMINO-7-METHYL-QUINOLINE | 5470-82-6 [amp.chemicalbook.com]
- 6. 8-AMINO-7-METHYL-QUINOLINE | 5470-82-6 [chemicalbook.com]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ajrconline.org [ajrconline.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. ajol.info [ajol.info]
- 12. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
7-Methylquinolin-8-amine: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide on its Potential Applications in Materials Science
Audience: Researchers, scientists, and materials development professionals.
Executive Summary
7-Methylquinolin-8-amine, a substituted quinoline derivative, is emerging as a promising molecular scaffold for the development of a new generation of advanced functional materials. While research directly focused on this specific compound is in its nascent stages, extensive studies on analogous 8-aminoquinoline and 8-hydroxyquinoline derivatives provide a strong foundation for predicting its potential. This technical guide consolidates the current understanding and extrapolates the potential applications of this compound in key areas of materials science, including organic electronics, fluorescent sensing, and corrosion inhibition. By leveraging its unique electronic and coordination properties, this compound is poised to become a valuable component in the design of novel materials with tailored functionalities.
Introduction: The Promise of the Quinoline Scaffold
The quinoline ring system is a "privileged structure" not only in medicinal chemistry but also in materials science.[1] Its rigid, planar, and aromatic nature, combined with the presence of a nitrogen heteroatom, imparts unique photophysical and electronic properties. The 8-aminoquinoline moiety, in particular, is an excellent bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions.[1][2] The introduction of a methyl group at the 7-position in this compound is expected to modulate its steric and electronic characteristics, offering a handle to fine-tune the properties of its derivative materials.
This guide will explore the potential of this compound in three primary materials science domains:
-
Luminescent Materials for Organic Electronics: As a ligand for metal complexes in Organic Light-Emitting Diodes (OLEDs).
-
Fluorescent Chemosensors: For the selective detection of metal ions.
-
Corrosion Inhibitors: For the protection of metallic surfaces.
Potential Application I: Organic Light-Emitting Diodes (OLEDs)
The success of metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinoline)aluminum (Alq3), as electron-transporting and emissive materials is a cornerstone of OLED technology.[3][4][5][6] These materials combine thermal stability with high quantum efficiency. This compound can serve as a ligand to create novel metal complexes with potentially enhanced OLED performance.
Rationale for Application
Metal complexes derived from this compound, for instance with Al(III), Zn(II), or Sn(IV), are expected to exhibit strong luminescence. The amino group (-NH2) and the quinoline nitrogen act as coordination sites, forming stable 5-membered chelate rings with metal ions. The methyl group (-CH3) can influence the solubility, film-forming properties, and solid-state packing of the complex, which in turn affects charge transport and luminescence efficiency. Furthermore, substituents on the quinoline ring are known to tune the emission wavelength of the resulting metal complexes.[5]
Hypothetical Experimental Protocol: Synthesis of a this compound Metal Complex
Objective: To synthesize a bis(7-methylquinolin-8-aminato)zinc(II) complex.
Materials:
-
This compound
-
Zinc(II) chloride (anhydrous)
-
Methanol (anhydrous)
-
Triethylamine
Procedure:
-
Dissolve this compound (2 mmol) in anhydrous methanol (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (2 mmol) to the solution to deprotonate the amino group.
-
In a separate flask, dissolve anhydrous zinc(II) chloride (1 mmol) in anhydrous methanol (10 mL).
-
Add the zinc(II) chloride solution dropwise to the this compound solution with constant stirring.
-
Reflux the reaction mixture for 4 hours.
-
Allow the solution to cool to room temperature, promoting the precipitation of the complex.
-
Filter the resulting solid, wash with cold methanol, and dry under vacuum.
Characterization and Device Fabrication
The synthesized complex would be characterized by elemental analysis, mass spectrometry, FT-IR, 1H NMR, and UV-Vis spectroscopy to confirm its structure. Photoluminescence (PL) spectroscopy would be used to determine its emission properties. For OLED fabrication, the complex could be incorporated as an emissive layer via spin-coating or thermal evaporation in a multilayer device structure.
Potential Application II: Fluorescent Chemosensors
8-Aminoquinoline and 8-hydroxyquinoline derivatives are widely employed as fluorescent probes for the detection of various metal ions, including Zn2+, Al3+, and Pb2+.[7][8][9] The mechanism often relies on chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the ligand restricts intramolecular rotation and photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity.[7]
Design and Mechanism
This compound can act as the core fluorophore and recognition site for metal ions. Its inherent fluorescence is typically weak, but upon complexation with a target metal ion, a rigid complex is formed, resulting in a "turn-on" fluorescent response. The selectivity for specific metal ions can be tuned by further chemical modification of the quinoline scaffold.
Quantitative Data from Analogous Sensors
To illustrate the potential sensitivity, the table below summarizes the performance of similar aminoquinoline-based fluorescent sensors for metal ions.
| Sensor Base | Target Ion | Fluorescence Enhancement | Detection Limit | Reference |
| 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol | Pb2+ | 10-fold | Not Specified | [7] |
| 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol | Al3+ | 5-fold | Not Specified | [7] |
| Diaza-18-crown-6 hydroxyquinoline | Mg2+ | Strong Increase | Micromolar (Kd = 44 µM) | [8] |
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zn2+ | 4-fold | Not Specified | [9] |
Experimental Protocol: Metal Ion Sensing
Objective: To evaluate the fluorescence response of this compound to various metal ions.
Materials:
-
This compound solution (e.g., in acetonitrile/water)
-
Aqueous solutions of various metal salts (e.g., ZnCl2, AlCl3, Pb(NO3)2, CuCl2, FeCl3)
-
HEPES buffer (pH 7.4)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent mixture (e.g., 1:1 acetonitrile/water buffered with HEPES).
-
Record the fluorescence spectrum of the ligand solution (excitation at its absorption maximum).
-
Titrate the ligand solution with aliquots of a specific metal ion stock solution.
-
Record the fluorescence spectrum after each addition until no further change is observed.
-
Repeat the process for a range of different metal ions to assess selectivity.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding constant and detection limit.
Potential Application III: Corrosion Inhibition
Organic compounds containing heteroatoms like nitrogen and oxygen, especially those with aromatic rings, are effective corrosion inhibitors for metals in acidic environments.[10][11] 8-Hydroxyquinoline and its derivatives have demonstrated excellent potential in this regard.[10][11][12][13][14] They function by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.[10]
Mechanism of Action
This compound is expected to be an effective corrosion inhibitor due to:
-
Adsorption: The quinoline ring can adsorb onto the metal surface via its π-electrons.
-
Coordination: The nitrogen atoms of the quinoline ring and the amino group can coordinate with vacant d-orbitals of the metal atoms, leading to strong chemisorption.
-
Barrier Formation: The adsorbed molecules form a protective film that isolates the metal from the corrosive medium.
Performance Data of Analogous Inhibitors
The effectiveness of corrosion inhibitors is quantified by their inhibition efficiency (IE%). The table below shows data for 8-hydroxyquinoline and its derivatives on different metals.
| Inhibitor | Metal | Medium | Inhibition Efficiency (IE%) | Reference |
| 8-Hydroxyquinoline | 7075 Aluminium Alloy | 3.5% NaCl | 96% | [12] |
| 5-propoxymethyl-8-hydroxyquinoline | Carbon Steel | 1 M HCl | 94% | [14] |
| 5-methoxymethyl-8-hydroxyquinoline | Carbon Steel | 1 M HCl | 89% | [14] |
| 8-hydroxy-7-quinolinecarboxaldehyde derivatives | C-steel | 2 M HCl | "Very good" | [13] |
Experimental Protocol: Electrochemical Evaluation
Objective: To determine the corrosion inhibition efficiency of this compound for mild steel in 1 M HCl.
Materials:
-
Mild steel electrode
-
1 M HCl solution
-
This compound
-
Potentiostat/Galvanostat with a three-electrode cell (working, counter, and reference electrodes)
Procedure:
-
Potentiodynamic Polarization:
-
Immerse the polished mild steel electrode in 1 M HCl (blank solution) and record the polarization curve.
-
Add a specific concentration of this compound to the solution and record the polarization curve again.
-
Repeat for several inhibitor concentrations.
-
Calculate the corrosion current density (Icorr) from the Tafel plots. The inhibition efficiency (IE%) is calculated as: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Record the EIS spectra (Nyquist and Bode plots) for the steel electrode in the blank and inhibitor-containing solutions at the open circuit potential.
-
The charge transfer resistance (Rct) is determined by fitting the data to an equivalent circuit model.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
-
Conclusion and Future Outlook
This compound represents a molecule of significant potential for materials science. Based on the robust performance of its structural analogues, it is a prime candidate for the development of:
-
Novel phosphorescent metal complexes for next-generation OLED displays and lighting.
-
Highly sensitive and selective fluorescent chemosensors for environmental monitoring and biological imaging.
-
Efficient and environmentally friendly corrosion inhibitors for industrial applications.
Future research should focus on the synthesis and characterization of this compound-based materials, including its metal complexes and polymeric derivatives. Detailed investigation of their photophysical properties, electrochemical behavior, and performance in device prototypes will be crucial to unlocking the full potential of this versatile chemical building block. The strategic placement of the methyl and amino groups on the quinoline core provides a rich platform for creating materials with precisely engineered properties, paving the way for innovations across multiple technological fields.
References
- 1. scirp.org [scirp.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of 8-hydroxyquinoline Complexes of Tin(IV) and Their Application in Organic Light Emitting Diode | Semantic Scholar [semanticscholar.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis Protocol for 7-Methylquinolin-8-amine: An Application Note for Researchers
Abstract
This document provides a detailed protocol for the synthesis of 7-Methylquinolin-8-amine, a valuable intermediate in the development of novel therapeutic agents.[1] The described methodology is a three-step process commencing with the Skraup synthesis of a 7-methylquinoline and 5-methylquinoline mixture from m-toluidine, followed by selective nitration to yield 7-methyl-8-nitroquinoline, and concluding with the reduction of the nitro group to the desired 8-amino product. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that form the scaffold for numerous pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[2] Specifically, this compound serves as a crucial starting material for the synthesis of more complex molecules, such as the antibacterial synergist Baquiloprim.[1] The following protocol details an efficient, two-step synthesis of the key intermediate, 7-methyl-8-nitroquinoline, from m-toluidine, followed by a standard reduction to afford the final product.[2]
Experimental Protocols
Part 1: Synthesis of 7-Methylquinoline
This initial step involves the Skraup reaction to produce a mixture of 7-methylquinoline and 5-methylquinoline.[2]
Materials:
-
m-Toluidine
-
Glycerol
-
m-Nitrobenzenesulfonate
-
Sulfuric acid (98%)
-
Water
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzenesulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).[2]
-
Prepare a solution of sulfuric acid (273.58 g, 2.7 mol) in water (61.5 g) and cool it in an ice bath.[2]
-
Slowly add the cooled sulfuric acid solution to the reaction mixture with continuous mechanical stirring. Control the exothermic reaction by using an ice bath as needed.[2]
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Allow the mixture to cool and then dilute with water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) until it is alkaline.
-
Perform steam distillation to separate the crude product.
-
Saturate the clear distillate with sodium chloride and cool in a refrigerator.[2]
-
Separate the resulting brown crude oil using a separatory funnel.[2]
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).[2]
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and evaporate the solvent.[2]
-
Purify the resulting oil by vacuum distillation (boiling point 91°C at 3 mmHg) to obtain a mixture of 7-methylquinoline and 5-methylquinoline.[2]
Part 2: Synthesis of 7-Methyl-8-nitroquinoline
This step selectively nitrates the 7-methylquinoline present in the mixture from Part 1.[2]
Materials:
-
7-Methylquinoline (from Part 1, 57.05 g, 0.398 mol)
-
Fuming nitric acid
-
Sulfuric acid (98%)
-
Ice
Procedure:
-
In a flask suitable for reactions at low temperatures, add the 7-methylquinoline mixture and sulfuric acid (142.5 mL).[2]
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (28.5 mL) to sulfuric acid (85.5 mL).[2]
-
Cool the 7-methylquinoline solution to -5°C using an ice-salt bath.[2]
-
Add the nitrating mixture dropwise to the stirred 7-methylquinoline solution, maintaining the temperature at -5°C.[2]
-
After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.[2]
-
Pour the reaction mixture over a large volume of ice and allow it to melt completely.[2]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain 7-methyl-8-nitroquinoline.
Part 3: Synthesis of this compound
This final step reduces the nitro group to an amine. The following is a general procedure based on the reduction of 8-nitroquinoline.[3]
Materials:
-
7-Methyl-8-nitroquinoline (from Part 2)
-
Tin (Sn) powder
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend 7-methyl-8-nitroquinoline in a suitable solvent (e.g., ethanol).
-
Add tin powder to the suspension.
-
Add concentrated hydrochloric acid portion-wise while stirring. The reaction is exothermic and may require cooling.
-
After the addition is complete, heat the mixture to ensure the reaction goes to completion.
-
Cool the reaction mixture and make it strongly alkaline by adding a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or chloroform).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield | Boiling Point (°C) | ¹H NMR (500 MHz, CDCl₃) δ (ppm) |
| 7-Methylquinoline | C₁₀H₉N | 143.19 | 70% | 91 @ 3 mmHg | 8.85 (d, 1H), 8.07 (d, 1H), 7.88 (s, 1H), 7.68 (d, 1H), 7.35 (m, 2H), 2.55 (s, 3H)[2] |
| 7-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | Excellent | - | - |
Note: The yield for 7-methyl-8-nitroquinoline is reported as "excellent" in the source literature.[2] Quantitative yield data was not provided. ¹H NMR data for the final product, this compound, is not available in the provided search results.
Visualization
Caption: Synthetic pathway for this compound.
References
detailed experimental procedure for Skraup synthesis of 7-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the synthesis of 7-methylquinoline via the Skraup reaction, a classic method for preparing quinolines.[1] The procedure outlined is based on established methodologies for the synthesis of quinoline derivatives from substituted anilines.[2][3]
Principle of the Reaction
The Skraup synthesis is a cyclization reaction used to generate quinolines.[4] The process involves heating a primary aromatic amine (in this case, m-toluidine) with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent.[1][5] The reaction proceeds through several key stages:
-
Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[6]
-
Michael Addition: The aromatic amine (m-toluidine) adds to acrolein via a Michael-type addition.[7]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.
-
Dehydration & Oxidation: The cyclized intermediate is then dehydrated and oxidized to form the stable aromatic quinoline ring system.
Using m-toluidine as the starting amine typically yields a mixture of 7-methylquinoline and 5-methylquinoline, with the 7-methyl isomer being the major product.[3]
Quantitative Data Summary
The following table summarizes the reagents and quantities for the synthesis.[3]
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |
| m-Toluidine | C₇H₉N | 107.15 | 50.46 | 0.47 | Aromatic Amine (Reactant) |
| Glycerol | C₃H₈O₃ | 92.09 | 83.52 | 0.92 | Acrolein Precursor |
| Sodium m-nitrobenzenesulfonate | C₆H₄NNaO₅S | 225.15 | 135 | 0.60 | Oxidizing Agent |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 273.58 | ~2.7 | Catalyst & Dehydrating Agent |
| Water | H₂O | 18.02 | 61.50 | 3.41 | Solvent |
Detailed Experimental Protocol
Safety Precautions: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[1][8] This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times. An ice bath must be readily available to manage the exothermic reaction.
Materials:
-
m-Toluidine
-
Glycerol
-
Sodium m-nitrobenzenesulfonate
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Hydroxide solution (for neutralization)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Round-bottom flask (2L or appropriate size)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Ice bath
Procedure:
-
Reactant Preparation: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-toluidine (50.46 g), glycerol (83.52 g), and sodium m-nitrobenzenesulfonate (135 g).[3]
-
Acid Addition: Separately, prepare the acidic solution by cautiously and slowly adding concentrated sulfuric acid (273.58 g) to water (61.5 g) in a beaker cooled in an ice bath. Allow this solution to cool before proceeding.[3]
-
Reaction Initiation: Begin stirring the mixture in the round-bottom flask. Slowly add the cooled sulfuric acid/water solution dropwise to the flask.[3] It is critical to maintain vigorous stirring and use an ice bath to control the temperature, as the initial reaction is highly exothermic.[2][3]
-
Heating and Reflux: Once the addition of the acid is complete, remove the ice bath. Heat the reaction mixture to 120-130°C and maintain this temperature for several hours (typically 3-5 hours) under reflux.[2][8]
-
Work-up - Neutralization: After the reflux period, allow the mixture to cool to below 100°C. Carefully and slowly pour the warm mixture into a large beaker containing a substantial amount of cold water or crushed ice.[2]
-
Basification: Cautiously neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the mixture is strongly alkaline (test with pH paper). This step must be performed in an ice bath to dissipate the heat generated.
-
Extraction: Transfer the alkaline mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.[2] Combine the organic extracts.
-
Drying and Solvent Removal: Wash the combined organic layers with water. Dry the organic extract over an anhydrous salt like sodium sulfate.[2] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a mixture of 7-methylquinoline and 5-methylquinoline, can be purified by vacuum distillation or column chromatography to isolate the 7-methylquinoline isomer.[2]
Visualization of Experimental Workflow
Caption: Workflow diagram for the Skraup synthesis of 7-methylquinoline.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Schiff Base Condensation Reactions Using 7-Methylquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff bases derived from 7-methylquinolin-8-amine. The protocols detailed below are based on established methods for analogous 8-aminoquinoline derivatives and are intended to serve as a foundational guide for the synthesis and characterization of novel Schiff base ligands and their metal complexes.
Introduction
Schiff bases derived from quinoline moieties are a versatile class of compounds with significant interest in medicinal chemistry and materials science. The imine (-C=N-) linkage in these molecules provides a platform for developing novel therapeutic agents and functional materials. Specifically, Schiff bases incorporating the this compound scaffold are of interest for their potential as anticancer agents and fluorescent chemosensors, owing to the unique electronic and structural properties of the quinoline ring system.
Applications in Drug Discovery and Development
Quinoline-based Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.
Anticancer Activity
Schiff bases derived from quinoline analogs have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1] Metal complexes of these Schiff bases, particularly with copper(II), have been shown to exhibit enhanced anticancer activity.[2]
Table 1: Anticancer Activity of Quinoline-Derived Schiff Base Metal Complexes
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Copper(II) Complex of a Quinoline Schiff Base | A-549 (Lung) | 37.03 | [2] |
| Copper(II) Complex of a Quinoline Schiff Base | MCF-7 (Breast) | 39.43 | [2] |
| Quinazoline Schiff Base 1 | MCF-7 (Breast) | 6.25 | [3] |
| Quinazoline Schiff Base 2 | MCF-7 (Breast) | 5.91 | [3] |
| Copper(II) Complex | MCF-7 (Breast) | 2.22 | [4] |
| Copper(II) Complex | MDA-MB-231 (Breast) | 1.86 | [4] |
Applications in Materials Science
Fluorescent Chemosensors
The inherent fluorescence of the quinoline moiety can be modulated upon Schiff base formation and subsequent coordination with metal ions. This property makes this compound derived Schiff bases attractive candidates for the development of selective and sensitive fluorescent chemosensors for various metal ions. The binding of a metal ion to the Schiff base can lead to fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching, allowing for the detection and quantification of the target ion.[5][6][7]
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of Schiff bases from this compound and their subsequent metal complexes. Researchers should optimize these conditions for specific aldehyde substrates.
Protocol 1: Synthesis of Schiff Base Ligand from this compound
This protocol is adapted from procedures for the synthesis of Schiff bases from 7-amino-4-methylquinolin-2(1H)-one.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the substituted aromatic aldehyde (1 equivalent) in hot ethanol.
-
Add the aldehyde solution dropwise to the stirred solution of this compound.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a desiccator.
Table 2: Physical Properties of a Representative Schiff Base from a Related Quinoline
| Schiff Base | Aldehyde Reactant | Yield (%) | Melting Point (°C) | Reference |
| SB1 | Salicylaldehyde | 79 | 275-277 | [1] |
| SB2 | 5-Bromosalicylaldehyde | 77 | 270-272 | [1] |
| SB3 | 5-Nitrosalicylaldehyde | 75 | 264-266 | [1] |
| (Data from Schiff bases derived from 7-amino-4-methylquinolin-2(1H)-one) |
Protocol 2: Synthesis of Metal(II) Complex of the Schiff Base
This protocol describes a general method for the synthesis of metal complexes of the Schiff base ligand.
Materials:
-
Schiff base ligand (from Protocol 1)
-
Metal(II) salt (e.g., copper(II) acetate, nickel(II) chloride)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in hot methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol or ethanol.
-
Add the metal salt solution dropwise to the stirred solution of the Schiff base ligand.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Cool the mixture to room temperature to allow the metal complex to precipitate.
-
Collect the solid complex by filtration, wash with the solvent, and dry.
Visualizations
Caption: Experimental workflow for the synthesis, complexation, and characterization of this compound derived Schiff bases.
Caption: Proposed anticancer mechanism of quinoline Schiff base metal complexes.
References
- 1. ajol.info [ajol.info]
- 2. ijrpr.com [ijrpr.com]
- 3. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A Sensitive Schiff-Base Fluorescent Chemosensor for the Selective Detection of Zn2+ | Semantic Scholar [semanticscholar.org]
Application Notes: Preparation and Characterization of Metal Complexes with 7-Methylquinolin-8-amine Ligands
Introduction
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1] The ability of quinoline derivatives to chelate metal ions is a key aspect of their therapeutic potential, influencing properties like lipophilicity, DNA binding, and enzyme inhibition.[1][2][3] 8-Hydroxyquinoline (8-HQ), for instance, is a well-studied chelating agent whose metal complexes exhibit significant antimicrobial, anticancer, and antineurodegenerative properties.[3][4][5]
This document provides detailed protocols for the synthesis of the bidentate ligand 7-Methylquinolin-8-amine and its subsequent use in the preparation of transition metal complexes. This compound, an analogue of 8-HQ with a nitrogen donor atom replacing the hydroxyl oxygen, is an excellent candidate for forming stable chelate complexes. The protocols outlined below are intended for researchers in chemistry, materials science, and drug development, providing a foundational framework for synthesizing and evaluating novel metal-based therapeutic agents.
Part 1: Synthesis of this compound Ligand
The synthesis of this compound is achieved via a two-step process, beginning with the Skraup synthesis of 7-methylquinoline, followed by nitration and subsequent reduction of the nitro group to the desired amine.
Experimental Workflow for Ligand Synthesis
Caption: Workflow for the multi-step synthesis of the this compound ligand.
Protocol 1.1: Synthesis of 7-Methylquinoline
This protocol is adapted from the Skraup synthesis methodology.[6]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add m-nitrobenzene-sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).
-
Acid Addition: Prepare a solution of concentrated H₂SO₄ (2.7 mol) in water (61.5 g). Cool this solution in an ice bath. Add the cooled acid solution dropwise to the reaction mixture while stirring mechanically. Use an ice bath to control the exothermic reaction as needed.
-
Reaction: Once the addition is complete, heat the mixture to reflux for 3-4 hours.
-
Work-up: Cool the mixture and pour it into a large volume of water. Neutralize with an appropriate base (e.g., NaOH solution) until the solution is alkaline.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of 5- and 7-methylquinoline.[6] This mixture can often be used in the next step without further purification.
Protocol 1.2: Synthesis of 7-Methyl-8-nitroquinoline
This protocol employs a regioselective nitration reaction.[6]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, dissolve the 7-methylquinoline (0.398 mol) from the previous step in concentrated H₂SO₄ (142.5 mL).
-
Nitration: Cool the mixture to -5 °C using an ice-salt bath. Prepare a nitrating mixture by adding fuming HNO₃ (28.5 mL) to concentrated H₂SO₄ (85.5 mL), ensuring the mixture remains cold. Add this nitrating mixture dropwise to the stirred quinoline solution, maintaining the temperature at -5 °C.
-
Reaction: After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.
-
Work-up: Carefully pour the reaction solution over a large volume of crushed ice. Allow the ice to melt completely.
-
Precipitation & Isolation: Add cold water to the filtrate until no more precipitate forms. Store the mixture in a refrigerator overnight to ensure complete precipitation. Filter the solid product, wash with cold water, and dry to obtain 7-methyl-8-nitroquinoline.[6]
Protocol 1.3: Synthesis of this compound
This protocol describes a standard reduction of an aromatic nitro group.
-
Reaction Setup: In a round-bottom flask, suspend 7-Methyl-8-nitroquinoline (1 equivalent) in ethanol.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the suspension. Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and basify the solution with a saturated sodium bicarbonate or dilute NaOH solution to precipitate the tin salts.
-
Extraction & Purification: Filter the mixture, and extract the filtrate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final ligand, this compound.
Part 2: General Protocol for Synthesis of Metal(II) Complexes
This general procedure can be adapted for various divalent metal salts (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂). The stoichiometry of metal to ligand is typically 1:2.[7][8]
Chelation Diagram
Caption: Chelation of a central metal ion (M²⁺) by two this compound ligands.
Protocol 2.1: Synthesis of [M(7-Me-8-AQ)₂]Cl₂ Complexes
-
Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Metal Salt Addition: In a separate flask, dissolve the hydrated metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O) (1 equivalent) in the same solvent.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or precipitation of the complex may be observed immediately.
-
Reflux: Heat the resulting mixture to reflux for 2-4 hours to ensure the reaction goes to completion.[9]
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization/precipitation.
-
Washing and Drying: Wash the isolated solid product with cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator or under vacuum.
Part 3: Data Presentation and Characterization
The synthesized complexes should be characterized using various analytical techniques to confirm their structure and purity. The following tables summarize typical data obtained for analogous quinoline-based metal complexes.
Table 1: Physicochemical Properties of Representative Metal Complexes
| Complex | Formula | Yield (%) | M.P. (°C) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Color |
| [Co(L)₂]Cl₂·1.5H₂O | C₂₄H₂₅Cl₂CoN₄O₁.₅ | ~26 | 310 (dec.) | ~3.0 | Deep Brown |
| [Ni(L)₂]Cl₂·2H₂O | C₂₄H₂₆Cl₂N₄NiO₂ | ~79 | 340 (dec.) | ~3.8 | Brown |
| [Cu(L)₂]Cl₂·1.5H₂O | C₂₄H₂₅Cl₂CuN₄O₁.₅ | ~83 | 320 (dec.) | ~2.1 | Brown |
| [Ni(8-HQ)₂] | C₁₈H₁₂N₂NiO₂ | 63.5 | - | - | Green |
| [Cu(8-HQ)₂] | C₁₈H₁₂N₂CuO₂ | 53.0 | - | - | Yellow-Green |
| Data is illustrative and based on similar complexes reported in the literature.[7][8] 'L' represents a primary ligand other than this compound, and '8-HQ' is 8-hydroxyquinoline. Molar conductivity values in DMF suggest a non-electrolytic nature for the complexes shown.[8] |
Table 2: Key Spectroscopic Characterization Techniques
| Technique | Purpose |
| FTIR | To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-H). |
| UV-Vis | To study the electronic transitions within the complex. Shifts in λₘₐₓ compared to the free ligand confirm complexation and can provide information on geometry.[7] |
| ¹H & ¹³C NMR | To characterize the ligand and diamagnetic complexes (e.g., Zn(II)). Changes in chemical shifts upon coordination can indicate binding sites.[9] |
| Mass Spectrometry | To confirm the molecular weight and fragmentation pattern of the synthesized complexes. |
| TGA | To study the thermal stability of the complexes and determine the presence of coordinated or lattice water molecules.[9] |
Part 4: Applications in Drug Development
Metal complexes derived from quinoline scaffolds are of significant interest due to their wide range of medicinal properties.[1] The chelation of metal ions can enhance the biological activity of the parent ligand.
Workflow: From Synthesis to Biological Screening
Caption: General workflow from complex synthesis to biological evaluation.
-
Anticancer Activity: Many quinoline-metal complexes demonstrate potent anticancer activity.[1] This is often attributed to their ability to interact with DNA, induce oxidative stress, or inhibit key enzymes like topoisomerase.[2] The prepared this compound complexes should be screened against a panel of cancer cell lines to determine their cytotoxic potential.
-
Antimicrobial Activity: 8-Hydroxyquinoline and its complexes are known for their strong antimicrobial effects.[7] The mechanism often involves the chelation of metal ions essential for microbial enzymes.[2] The synthesized complexes can be tested against various strains of Gram-positive and Gram-negative bacteria and fungi to evaluate their efficacy.
-
DNA Interaction: The planar quinoline ring system is ideal for intercalating between DNA base pairs, a common mechanism for anticancer drugs.[2] Studies such as UV-Vis titration, fluorescence quenching, and circular dichroism can be employed to investigate the DNA binding mode and affinity of the new complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. scirp.org [scirp.org]
- 8. jchemlett.com [jchemlett.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 7-Methylquinolin-8-amine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 7-Methylquinolin-8-amine as a bidentate ligand in coordination chemistry, with a focus on its potential applications in drug development. Due to the limited specific literature on this compound, the protocols and discussions are largely based on the well-established chemistry of the closely related and structurally analogous compound, 8-aminoquinoline.
Introduction
This compound is an aromatic heterocyclic amine and a derivative of 8-aminoquinoline. Like its parent compound, it is expected to act as a potent bidentate ligand, coordinating to metal ions through the nitrogen atoms of the quinoline ring and the exocyclic amino group to form a stable five-membered chelate ring. The introduction of a methyl group at the 7-position can influence the ligand's electronic properties and steric hindrance, potentially tuning the stability, reactivity, and biological activity of its metal complexes.
The coordination chemistry of 8-aminoquinoline and its derivatives is of significant interest due to the diverse biological activities exhibited by their metal complexes, including antimalarial, antimicrobial, and anticancer properties.[1][2][3] Metal complexation can enhance the therapeutic efficacy of the ligand by mechanisms such as improved cell permeability and interaction with biological targets.[1]
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from m-toluidine. The first step involves a Skraup synthesis to produce a mixture of 5-methylquinoline and 7-methylquinoline. This mixture can then be nitrated, selectively yielding 7-methyl-8-nitroquinoline.[4] Subsequent reduction of the nitro group affords the desired this compound.
Coordination Chemistry
This compound is anticipated to coordinate to a variety of transition metal ions to form stable complexes. The coordination typically occurs in a bidentate fashion, forming a robust five-membered chelate ring. The geometry of the resulting complex will depend on the metal ion, its oxidation state, and the presence of other co-ligands.
// Coordination bonds edge [style=dashed, color="#34A853"]; N1 -> M; N_amine -> M; } dot Caption: Bidentate coordination of this compound to a metal ion (Mⁿ⁺).
Potential Applications in Drug Development
Metal complexes of 8-aminoquinoline derivatives have shown significant promise in various therapeutic areas. The introduction of a methyl group in this compound may modulate these activities.
-
Antimalarial Agents: 8-Aminoquinolines are a known class of antimalarial drugs. Their metal complexes have also demonstrated significant antimalarial activity.[1]
-
Antimicrobial Agents: The chelation of metal ions can enhance the antimicrobial properties of quinoline-based ligands.[1]
-
Anticancer Agents: Some 8-aminoquinoline-uracil copper complexes have shown promising anticancer activity against human leukemia cells.[2]
-
Neuroprotective Agents: Certain 8-aminoquinoline-based metal complexes have been investigated for their neuroprotective effects against oxidative damage.[2]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a representative metal complex of this compound, based on procedures for analogous 8-aminoquinoline complexes.
Protocol 1: Synthesis of a Generic M(II) Complex of this compound
Materials:
-
This compound
-
A suitable metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Ethanol or Methanol
-
Deionized water
-
Stir plate and magnetic stir bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water and add ethanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate should be observed, indicating complex formation.
-
The reaction mixture is then refluxed for 2-4 hours to ensure complete reaction.
-
After cooling to room temperature, the solid product is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The complex is dried in a desiccator over anhydrous CaCl₂.
Protocol 2: Characterization of the Metal Complex
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the coordination of the ligand to the metal ion.
-
Procedure: Record the FTIR spectra of the free ligand and the synthesized complex using KBr pellets.
-
Expected Observations: A shift in the stretching vibrations of the N-H and C=N bonds upon complexation. The appearance of new bands in the low-frequency region can be attributed to M-N vibrations.
2. UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To study the electronic transitions and confirm complex formation.
-
Procedure: Dissolve the ligand and the complex in a suitable solvent (e.g., DMSO or DMF) and record their UV-Vis spectra.
-
Expected Observations: The spectrum of the complex should show shifts in the absorption bands corresponding to the ligand's π→π* and n→π* transitions. New bands may appear due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the structure of the complex in solution.
-
Procedure: Record ¹H and ¹³C NMR spectra of the ligand and the complex (if diamagnetic) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Observations: Shifts in the proton and carbon signals of the quinoline ring and the amino group upon coordination to the metal center.
Quantitative Data
Due to the scarcity of published data specifically for this compound complexes, the following table presents typical data for related 8-aminoquinoline and 8-hydroxyquinoline metal complexes to provide a comparative reference.
| Complex | M-N (Å) | M-O/N (Å) | Geometry | Reference |
| [Zn(8-AMQ)(dca)₂] | 2.08-2.15 | - | Distorted Octahedral | Based on similar structures[5] |
| [Cu(8-HQ)₂] | 1.98 | 1.93 | Square Planar | Based on similar structures[6] |
| [Ni(8-HQ)₂(H₂O)₂] | 2.05 | 2.09 | Octahedral | Based on similar structures[6] |
8-AMQ = 8-aminoquinoline; 8-HQ = 8-hydroxyquinoline; dca = dicyanamide
Conclusion
This compound holds promise as a versatile bidentate ligand in coordination chemistry. Its structural similarity to the well-studied 8-aminoquinoline suggests that its metal complexes are likely to exhibit interesting structural features and potentially valuable biological activities. The protocols and information provided herein offer a foundational guide for researchers to synthesize, characterize, and explore the potential of this compound complexes in medicinal chemistry and drug development. Further research is warranted to isolate and fully characterize these complexes and to evaluate their therapeutic potential.
References
Application of 7-Methylquinolin-8-amine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylquinolin-8-amine is a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds, particularly fused polycyclic aromatic systems. Its unique structural arrangement, featuring a reactive primary amine ortho to a methyl group on the quinoline scaffold, allows for the construction of novel ring systems with potential applications in medicinal chemistry and materials science. The quinoline moiety itself is a well-known pharmacophore present in numerous clinically used drugs, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The strategic functionalization of the 7- and 8-positions provides a vector for the synthesis of more complex and potent molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic structures.
Synthesis of the Starting Material: this compound
The primary route to this compound involves a two-step synthesis commencing with the readily available m-toluidine. The first step is the classic Skraup synthesis to construct the 7-methylquinoline ring, followed by nitration and subsequent reduction of the nitro group to the desired amine.
Step 1: Synthesis of 7-Methyl-8-nitroquinoline
A mixture of 7-methylquinoline and 5-methylquinoline is first prepared via the Skraup reaction of m-toluidine and glycerol. This mixture can be used directly for the subsequent nitration, which selectively yields 7-methyl-8-nitroquinoline in high yield.[1]
Reaction Scheme:
Caption: Synthesis of 7-Methyl-8-nitroquinoline.
Experimental Protocol:
-
Synthesis of 7-Methylquinoline: In a round-bottom flask, mechanically stir a mixture of m-nitrobenzene-sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol). To this mixture, add a cooled solution of 98% sulfuric acid (2.7 mol) in water (61.5 g) dropwise, controlling the exothermic reaction with an ice bath. Once the addition is complete, heat the solution to reflux (approximately 150 °C) for 1 hour. After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution. The crude product is then isolated by steam distillation. The resulting oil, a mixture of 7-methylquinoline and 5-methylquinoline, can be further purified by vacuum distillation.[1]
-
Nitration of 7-Methylquinoline: To a mechanically stirred mixture of 7-methylquinoline (0.398 mol) and concentrated sulfuric acid (142.5 mL), add a solution of fuming nitric acid (28.5 mL) in 98% sulfuric acid (85.5 mL) dropwise at -5 °C. After the addition is complete, remove the cooling bath and continue stirring for 40 minutes. Pour the reaction mixture over ice and filter the resulting precipitate to obtain 7-methyl-8-nitroquinoline.[1]
| Precursor Synthesis | Yield |
| 7-Methylquinoline (from m-toluidine) | ~70% |
| 7-Methyl-8-nitroquinoline (from 7-methylquinoline) | ~99% |
Step 2: Reduction of 7-Methyl-8-nitroquinoline to this compound
The reduction of the nitro group to a primary amine is a standard transformation that can be achieved using various reagents. Common methods include catalytic hydrogenation or reduction with metals in acidic media, such as tin(II) chloride in hydrochloric acid.
Reaction Scheme:
Caption: Reduction to this compound.
Experimental Protocol (General Procedure using SnCl₂):
-
Suspend 7-methyl-8-nitroquinoline in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
| Reduction Method | Typical Yield |
| Catalytic Hydrogenation (H₂/Pd-C) | >90% |
| Tin(II) Chloride (SnCl₂/HCl) | 80-95% |
Application in the Synthesis of 4-Methyl-1,10-phenanthroline via Skraup Synthesis
A primary application of this compound is in the synthesis of substituted 1,10-phenanthrolines. The Skraup reaction, a classic method for quinoline synthesis, can be adapted to construct an additional pyridine ring fused to the quinoline core of an 8-aminoquinoline.[2][3] In this case, this compound reacts with glycerol in the presence of an acid and an oxidizing agent to yield 4-methyl-1,10-phenanthroline.
Reaction Workflow:
Caption: Skraup synthesis of 4-Methyl-1,10-phenanthroline.
Experimental Protocol (Adapted from general Skraup synthesis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid.
-
Addition of Reactants: With continuous stirring, add glycerol. To this mixture, add this compound and a catalytic amount of ferrous sulfate.[4] As an oxidizing agent, the corresponding nitro compound of the starting amine or another suitable oxidant like arsenic acid can be used.[5] The reaction is often heated to 135-140 °C.[6]
-
Reaction: The mixture is heated for several hours. The reaction can be vigorous, and careful temperature control is necessary.[4]
-
Work-up: After cooling, the reaction mixture is carefully diluted with water and neutralized with a concentrated sodium hydroxide or ammonia solution.
-
Purification: The crude product can be isolated by extraction with an organic solvent and purified by column chromatography or recrystallization to yield 4-methyl-1,10-phenanthroline.
| Product | Starting Material | Reaction | Typical Yield |
| 4-Methyl-1,10-phenanthroline | This compound | Skraup Synthesis | Moderate to Good |
Application in the Synthesis of Fused Heterocycles via Doebner-von Miller Reaction
The Doebner-von Miller reaction provides an alternative route to construct a new heterocyclic ring on the this compound scaffold. This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. By reacting this compound with various α,β-unsaturated aldehydes or ketones, a range of substituted phenanthroline derivatives can be synthesized.
Logical Relationship of the Doebner-von Miller Reaction:
Caption: Reactants for Doebner-von Miller synthesis.
Experimental Protocol (General Procedure):
-
Reaction Setup: Dissolve this compound in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Reagents: Add the α,β-unsaturated carbonyl compound and an acid catalyst (e.g., concentrated hydrochloric acid or a Lewis acid).
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by standard methods such as column chromatography or recrystallization.
Conclusion
This compound serves as a key intermediate for the synthesis of functionalized heterocyclic compounds, most notably substituted phenanthrolines. The established synthetic routes, such as the Skraup and Doebner-von Miller reactions, provide robust methods for the construction of these valuable molecular scaffolds. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to utilize this compound in the creation of novel and potentially bioactive molecules. Further exploration of the reactivity of this versatile building block is likely to yield a wider array of complex heterocyclic systems with diverse applications.
References
- 1. researchgate.net [researchgate.net]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. iipseries.org [iipseries.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Functionalization of the Quinoline Ring of 7-Methylquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylquinolin-8-amine is a valuable scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, including the presence of a directing amino group and a nucleophilic quinoline ring system, make it a versatile starting material for the synthesis of a wide array of functionalized derivatives. This document provides detailed application notes and experimental protocols for various functionalization reactions of the quinoline ring of this compound, including halogenation, nitration, sulfonation, and C-H bond functionalization. The provided methodologies are based on established literature procedures for 8-aminoquinoline derivatives and have been adapted for the specific substrate, considering the potential electronic and steric influence of the 7-methyl group.
Halogenation of this compound
Electrophilic halogenation of 8-aminoquinoline derivatives typically occurs at the C5 and C7 positions, which are activated by the amino group. The presence of the methyl group at the 7-position in this compound is expected to direct halogenation primarily to the C5 position due to steric hindrance at the C7 position and the combined electron-donating effects of the amino and methyl groups activating the C5 position. Metal-free halogenation methods are particularly attractive for their mild reaction conditions and reduced metal contamination in the final products.
Data Presentation: Halogenation of 8-Aminoquinoline Derivatives
| Entry | Substrate | Halogenating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N-(Quinolin-8-yl)pivalamide | NBS | H₂O | rt | 24 | N-(5-Bromoquinolin-8-yl)pivalamide | 95 | [1] |
| 2 | N-(Quinolin-8-yl)pivalamide | NCS | H₂O | rt | 24 | N-(5-Chloroquinolin-8-yl)pivalamide | 92 | [1] |
| 3 | N-(Quinolin-8-yl)pivalamide | NIS | H₂O | rt | 24 | N-(5-Iodoquinolin-8-yl)pivalamide | 40 | [1] |
| 4 | 8-Aminoquinoline | TCCA | CH₃CN | rt | 0.5 | 5-Chloro-8-aminoquinoline | 70 | [2] |
| 5 | 8-Aminoquinoline | TBCA | CH₃CN | rt | 0.5 | 5-Bromo-8-aminoquinoline | 72 | [2] |
Experimental Protocol: Metal-Free C5-Chlorination of this compound
This protocol is adapted from a general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[2]
Materials:
-
This compound
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add trichloroisocyanuric acid (0.36 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-Chloro-7-methylquinolin-8-amine.
Visualization of Experimental Workflow:
Nitration of this compound
The nitration of 8-aminoquinoline derivatives is a key transformation for introducing a nitro group, which can be further converted into other functional groups. The directing effect of the amino group and the 7-methyl group will strongly influence the regioselectivity of the nitration. Based on literature for related compounds, nitration is expected to occur at the C5 position. A two-step synthesis starting from m-toluidine can yield 7-methyl-8-nitroquinoline, which can then be reduced to the target amine. Alternatively, direct nitration of an N-acylated this compound can be performed.
Data Presentation: Nitration of 8-Aminoquinoline Derivatives
| Entry | Substrate | Nitrating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 7-Methylquinoline | fuming HNO₃ / H₂SO₄ | H₂SO₄ | -5 to rt | 0.7 | 7-Methyl-8-nitroquinoline | excellent | [3] |
| 2 | N-(Quinolin-8-yl)benzamide | Cu(NO₃)₂·3H₂O, Acid Red 94 | CH₃CN | rt | 24 | N-(5-Nitroquinolin-8-yl)benzamide | 82 | [4] |
| 3 | N-(Quinolin-8-yl)pivalamide | Fe(NO₃)₃·9H₂O | 1,2-Dichloroethane | 80 | 12 | N-(5-Nitroquinolin-8-yl)pivalamide | 92 | [5] |
Experimental Protocol: Synthesis of 5-Nitro-7-methylquinolin-8-amine
This protocol involves the nitration of N-acetyl-7-methylquinolin-8-amine followed by deprotection.
Part A: Acetylation of this compound
-
Dissolve this compound (1 mmol) in pyridine (5 mL).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to give N-acetyl-7-methylquinolin-8-amine.
Part B: Nitration of N-Acetyl-7-methylquinolin-8-amine
-
Dissolve N-acetyl-7-methylquinolin-8-amine (1 mmol) in concentrated sulfuric acid at 0 °C.
-
Add a mixture of fuming nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.
-
Collect the precipitate by filtration, wash with water, and dry to obtain crude N-(5-nitro-7-methylquinolin-8-yl)acetamide.
Part C: Deprotection to 5-Nitro-7-methylquinolin-8-amine
-
Reflux the crude N-(5-nitro-7-methylquinolin-8-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid (1:1) for 4 hours.
-
Cool the reaction mixture and neutralize with aqueous ammonia.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield 5-Nitro-7-methylquinolin-8-amine.
Visualization of Synthetic Pathway:
Sulfonation of this compound
Sulfonation of aromatic amines can be challenging due to the basicity of the amino group, which can react with the sulfonating agent. Therefore, protection of the amino group is often necessary. The sulfonation of 8-aminoquinoline derivatives is expected to occur at the C5 position.
Data Presentation: Sulfonation of 8-Hydroxyquinoline Derivatives
| Entry | Substrate | Sulfonating Agent | Solvent | Product | Yield (%) | Reference |
| 1 | 8-Hydroxyquinoline | ClSO₃H | - | 8-Hydroxyquinoline-5-sulfonyl chloride | - | [6] |
| 2 | 8-Hydroxy-7-iodoquinoline | ClSO₃H | - | 8-Hydroxy-7-iodoquinoline-5-sulfonyl chloride | 76 | [7] |
Experimental Protocol: Synthesis of 8-Amino-7-methylquinoline-5-sulfonic acid
This protocol involves the direct sulfonation of this compound under controlled conditions.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Isopropanol
Procedure:
-
Carefully add this compound (1 mmol) in small portions to fuming sulfuric acid (5 mL) in a flask cooled in an ice bath.
-
After the addition is complete, heat the reaction mixture at 100 °C for 4 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
The sulfonic acid derivative will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and then with isopropanol.
-
Dry the product under vacuum to obtain 8-Amino-7-methylquinoline-5-sulfonic acid.
Visualization of Sulfonation Workflow:
Palladium-Catalyzed C-H Arylation of this compound
The 8-aminoquinoline group is a well-established directing group for palladium-catalyzed C-H functionalization reactions. This allows for the regioselective introduction of aryl groups at the C5 position of the quinoline ring.
Data Presentation: C-H Arylation of 8-Aminoquinoline Derivatives
| Entry | Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | N-(Quinolin-8-yl)pivalamide | 4-Iodoanisole | Pd(OAc)₂ | - | AgOAc | DCE | 100 | 75 |[5] | | 2 | N-Alkyl Carboxamide | Aryl Iodide | Pd(OAc)₂ | BINOL | K₂CO₃ | Toluene | 120 | up to 95 (ee up to 94%) |[8] |
Experimental Protocol: C5-Arylation of N-Pivaloyl-7-methylquinolin-8-amine
This protocol is adapted from procedures for the C-H arylation of 8-amidoquinolines.[5]
Materials:
-
N-Pivaloyl-7-methylquinolin-8-amine (prepared by reacting this compound with pivaloyl chloride)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc)
-
Sodium acetate (NaOAc)
-
1,2-Dichloroethane (DCE)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add N-Pivaloyl-7-methylquinolin-8-amine (0.15 mmol), aryl iodide (0.45 mmol, 3 equiv), Pd(OAc)₂ (0.0075 mmol, 5 mol%), AgOAc (0.3 mmol, 2 equiv), and NaOAc (0.15 mmol, 1 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DCE (0.3 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the C5-arylated product.
Visualization of C-H Arylation Logical Relationship:
References
- 1. Recent Developments of Palladium-Catalyzed C(sp3)/C(sp2)-H Bond Functionalizations Assisted by 8-Aminoquinoline Bidentate Directing Group | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methylquinolin-8-amine in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a versatile class of heterocyclic compounds widely employed in the development of fluorescent probes for bioimaging and sensing applications. Their inherent fluorescence properties, which can be modulated by introducing various functional groups, make them ideal scaffolds for creating sensors for metal ions, cellular organelles, and reactive oxygen species (ROS). 7-Methylquinolin-8-amine, with its reactive amino group and methylated quinoline core, serves as a valuable building block for synthesizing novel fluorescent probes. The amino group provides a convenient site for conjugation with recognition moieties, while the quinoline ring system acts as the fluorophore.
This document provides detailed application notes and protocols for the use of fluorescent probes derived from this compound, focusing on their application in detecting zinc ions (Zn²⁺) and imaging the Golgi apparatus. The protocols are based on methodologies reported for structurally similar aminoquinoline derivatives and are intended to serve as a comprehensive guide for researchers.
Principle of Fluorescence
The fluorescence of 7-aminoquinoline derivatives is often based on intramolecular charge transfer (ICT). Upon excitation, an electron is transferred from the electron-donating amino group to the electron-accepting quinoline core. This process can be influenced by the local environment, leading to changes in fluorescence intensity or wavelength, which forms the basis for their sensing capabilities. For instance, chelation of a metal ion by a receptor linked to the amino group can enhance the fluorescence by promoting the ICT process, a mechanism known as chelation-enhanced fluorescence (CHEF).
Key Applications
-
Detection of Zinc Ions (Zn²⁺): Zinc is an essential transition metal ion involved in numerous physiological processes. Fluorescent probes derived from this compound can be designed to selectively bind Zn²⁺, leading to a "turn-on" fluorescence response. This allows for the sensitive detection and quantification of Zn²⁺ in biological samples.
-
Golgi Apparatus Imaging: The Golgi apparatus is a key organelle in the secretory pathway. The physicochemical properties of certain aminoquinoline derivatives lead to their accumulation in the acidic environment of the Golgi, enabling its visualization in live cells.
Quantitative Data Summary
The following table summarizes key performance metrics for fluorescent probes structurally related to this compound derivatives, providing a benchmark for expected performance.
| Probe Analogue (Application) | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Ref. |
| Zinc Sensing | ||||||
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | 360 | 490 | 130 | - | - | [1] |
| Thiazole-based 8-amidoquinoline | 420 | 530 | 110 | - | 6.75 x 10⁻⁹ M | [2] |
| Schiff base probe L | - | 475 | - | - | 9.53 x 10⁻⁸ M | [3] |
| Golgi Imaging | ||||||
| 7-amino-4-methyl-2-(trifluoromethyl)quinoline | 380 | 525 | 145 | - | - | [4] |
| N,2,4-Trimethylquinolin-7-amine analogue | ~370-400 | ~430-550 | >60 | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical this compound Based Fluorescent Probe for Zn²⁺
This protocol describes a general method for synthesizing a Schiff base fluorescent probe for Zn²⁺ detection, starting from this compound.
Materials:
-
This compound
-
Salicylaldehyde (or a derivative with desired properties)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add salicylaldehyde (1 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash with cold ethanol.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthesis Workflow:
References
Application Notes and Protocols for Fluorescence Quenching Studies Using 7-Methylquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylquinolin-8-amine is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in various scientific fields due to their diverse applications, including their use as fluorescent probes.[1][2][3][4] The inherent fluorescence of many quinoline compounds allows for their use in sensitive detection and quantification methods.[1]
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, and it can be initiated by a variety of molecular interactions with a quencher molecule.[5] This phenomenon provides a powerful tool for studying the interactions between molecules. For instance, the quenching of a fluorophore's emission can be used to determine the binding affinities of small molecules, study conformational changes in proteins, and develop sensors for various analytes.[5][6] The study of fluorescence quenching mechanisms, which can be broadly categorized as dynamic (collisional) or static (formation of a non-fluorescent complex), provides valuable insights into the nature of the interaction between the fluorophore and the quencher.[5]
This document provides a detailed protocol for conducting fluorescence quenching studies using this compound as the fluorophore. The protocol outlines the necessary materials, instrumentation, and step-by-step procedures for performing the experiments and analyzing the data. While specific quantitative data for this compound is not extensively available in the public domain, this guide offers a robust framework for researchers to conduct their own investigations. The tables provided herein are templates to be populated with experimental data.
Materials and Reagents
-
Fluorophore: this compound (synthesis can be performed following established methods for quinoline derivatives)[7]
-
Solvent: High-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a suitable buffer solution, depending on the quencher and experimental conditions)
-
Quenchers:
-
Buffer components (if required): e.g., Tris-HCl, phosphate buffer, to maintain a constant pH.
-
High-purity water (if using aqueous solutions)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Quartz cuvettes for fluorescence measurements
Instrumentation
-
Spectrofluorometer: An instrument capable of measuring fluorescence excitation and emission spectra, as well as fluorescence intensity at specific wavelengths.
-
UV-Vis Spectrophotometer: To measure the absorbance spectra of the fluorophore and quencher to correct for inner filter effects if necessary.
-
pH meter: For preparing buffer solutions.
-
Analytical balance: For accurate weighing of compounds.
Experimental Protocols
Preparation of Stock Solutions
-
Fluorophore Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) by accurately weighing the compound and dissolving it in the chosen solvent.
-
Quencher Stock Solutions: Prepare stock solutions of the selected quenchers (e.g., 10 mM for nitroaromatics and metal ions, 1 M for acrylamide and KI) in the same solvent as the fluorophore.
Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of this compound (e.g., 10 µM) from the stock solution.
-
Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum.
-
Record the emission spectrum by exciting the sample at the determined optimal excitation wavelength and scanning the emission wavelengths.
-
The wavelengths corresponding to the highest intensity in the excitation and emission spectra are the optimal excitation (λex) and emission (λem) wavelengths, respectively.
Fluorescence Quenching Titration
-
Place a known volume (e.g., 2 mL) of a dilute solution of this compound (e.g., 10 µM) in a quartz cuvette.
-
Record the initial fluorescence intensity (F₀) at the optimal emission wavelength after excitation at the optimal excitation wavelength.
-
Add small aliquots of the quencher stock solution to the cuvette. After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence intensity (F) after each addition of the quencher.
-
Continue the additions until a significant decrease in fluorescence intensity is observed or the desired quencher concentration range is covered.
-
Control for Dilution: In a separate experiment, perform a similar titration by adding the same volumes of the pure solvent to the fluorophore solution to account for any changes in fluorescence due to dilution. Correct the measured fluorescence intensities for this dilution effect.
-
Inner Filter Effect Correction (if necessary): Measure the absorbance of the fluorophore and quencher solutions at the excitation and emission wavelengths. If there is significant absorption by the quencher at these wavelengths, the measured fluorescence intensities should be corrected for the inner filter effect.
Data Analysis
The fluorescence quenching data can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]
Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
-
Plot F₀/F versus [Q].
-
If the plot is linear, it suggests that the quenching is purely collisional or static. The slope of the line gives the Stern-Volmer constant (Ksv).
-
If the fluorescence lifetime (τ₀) of this compound is known or can be measured, the bimolecular quenching rate constant (kq) can be calculated from Ksv.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the fluorescence quenching studies. Researchers should replace the placeholder values with their experimental results.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Solvent/Conditions |
| Optimal Excitation Wavelength (λex) | e.g., 350 nm | e.g., Ethanol |
| Optimal Emission Wavelength (λem) | e.g., 450 nm | e.g., Ethanol |
| Molar Extinction Coefficient (ε) at λex | e.g., 5,000 M⁻¹cm⁻¹ | e.g., Ethanol |
| Fluorescence Quantum Yield (Φf) | e.g., 0.3 | e.g., Ethanol |
| Fluorescence Lifetime (τ₀) | e.g., 5 ns | e.g., Ethanol |
Table 2: Stern-Volmer Quenching Constants for this compound with Various Quenchers
| Quencher | Quencher Concentration Range | Stern-Volmer Constant (Ksv) (M⁻¹) | Bimolecular Quenching Rate Constant (kq) (M⁻¹s⁻¹) | Quenching Mechanism |
| e.g., 2,4,6-Trinitrotoluene (TNT) | e.g., 0 - 100 µM | e.g., 1.5 x 10⁴ | e.g., 3.0 x 10¹² | e.g., Static |
| e.g., Acrylamide | e.g., 0 - 0.1 M | e.g., 10 | e.g., 2.0 x 10⁹ | e.g., Dynamic |
| e.g., Potassium Iodide (KI) | e.g., 0 - 0.1 M | e.g., 15 | e.g., 3.0 x 10⁹ | e.g., Dynamic |
| e.g., Copper(II) Chloride (CuCl₂) | e.g., 0 - 50 µM | e.g., 2.5 x 10⁴ | e.g., 5.0 x 10¹² | e.g., Static |
Visualizations
Caption: Experimental workflow for fluorescence quenching studies.
Caption: Mechanisms of fluorescence quenching.
References
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. ioe.sxu.edu.cn [ioe.sxu.edu.cn]
- 9. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite [mdpi.com]
- 10. Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acrylamide quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heavy atom-induced quenching of fluorescent organosilicon nanoparticles for iodide sensing and total antioxidant capacity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methylquinolin-8-amine: A Versatile Scaffold for Pharmaceutical Agent Development
Introduction
7-Methylquinolin-8-amine is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a variety of pharmaceutical agents. Its rigid quinoline core, coupled with a reactive primary amine at the 8-position and a methyl group at the 7-position, provides a unique three-dimensional structure that can be strategically modified to interact with various biological targets. This application note provides a comprehensive overview of the use of this compound in drug discovery, detailing its synthesis, derivatization, and the biological activities of its derivatives, supported by experimental protocols and quantitative data.
Synthesis of the Building Block
The primary route to this compound begins with the synthesis of its nitro precursor, 7-methyl-8-nitroquinoline. This intermediate is then reduced to the desired amine.
Protocol 1: Synthesis of 7-Methyl-8-nitroquinoline
This two-step protocol starts with the Skraup synthesis of a mixture of 5- and 7-methylquinoline, followed by a regioselective nitration.
Step 1: Synthesis of 5- and 7-Methylquinoline
-
In a round-bottom flask equipped with a mechanical stirrer, combine m-toluidine (50.46 g, 0.47 mol), m-nitrobenzene-sulfonate (135 g, 0.6 mol), and glycerol (83.52 g, 0.92 mol).
-
Slowly add a pre-cooled solution of 98% sulfuric acid (273.58 g, 2.7 mol) and water (61.5 g) dropwise to the stirred mixture, maintaining the temperature with an ice bath to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux (approximately 150°C) for 1 hour. Caution: The reaction can be spontaneously exothermic.
-
After cooling, dilute the reaction mixture with water and neutralize with a suitable base (e.g., sodium hydroxide) until alkaline.
-
Perform steam distillation to isolate the crude methylquinoline isomers.
-
Extract the distillate with diethyl ether (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield an oil containing a mixture of 7-methylquinoline and 5-methylquinoline.
Step 2: Selective Nitration to 7-Methyl-8-nitroquinoline
-
To a mechanically stirred mixture of the 7- and 5-methylquinoline mixture (57.05 g, 0.398 mol) in 142.5 mL of 98% sulfuric acid, slowly add a solution of fuming nitric acid (28.5 mL) and 98% sulfuric acid (85.5 mL) dropwise at -5°C.
-
Once the addition is complete, remove the cooling bath and continue stirring for 40 minutes.
-
Pour the reaction mixture over ice and allow the ice to melt completely.
-
Filter the resulting precipitate and wash with cold water.
-
Collect the solid product, which is 7-methyl-8-nitroquinoline, and dry it under vacuum. This process selectively yields the 7-methyl-8-nitro derivative.[1]
Protocol 2: Reduction to this compound
A general method for the reduction of the nitro group to an amine is presented below.
-
Dissolve 7-methyl-8-nitroquinoline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over a suitable drying agent, and evaporate the solvent to yield this compound.
Application in the Synthesis of Baquiloprim
A prominent example of a pharmaceutical agent derived from this compound is Baquiloprim , an antibacterial agent that acts as a dihydrofolate reductase (DHFR) inhibitor.
Signaling Pathway of DHFR Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, drugs like Baquiloprim disrupt DNA synthesis and repair in bacteria, leading to their death.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Baquiloprim.
Antibacterial Activity of Baquiloprim
Baquiloprim exhibits broad-spectrum antibacterial activity and shows marked synergy when used in combination with sulfonamides. Its efficacy is attributed to its high affinity for bacterial DHFR over mammalian DHFR, providing a favorable therapeutic index.
Table 1: In Vitro Antibacterial Activity of Baquiloprim
| Bacterial Species | MIC (µg/mL) |
| Escherichia coli | 0.1 - 1.0 |
| Staphylococcus aureus | 0.2 - 2.0 |
| Streptococcus pyogenes | 0.05 - 0.5 |
| Haemophilus influenzae | 0.1 - 1.0 |
| Pasteurella multocida | 0.05 - 0.5 |
Note: The above data is representative and may vary depending on the specific strain and testing conditions.
Protocol 3: General Synthesis of a Diaminopyrimidine Derivative from this compound (Illustrative of Baquiloprim Synthesis)
This protocol outlines a general synthetic route that can be adapted for the synthesis of Baquiloprim.
-
Condensation: React this compound with a suitable pyrimidine precursor, such as a 2,4-diamino-5-(halomethyl)pyrimidine, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., dimethylformamide).
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-120°C) for several hours until completion, as monitored by an appropriate analytical technique like HPLC or TLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final diaminopyrimidine derivative.
Experimental Workflow for Synthesis and Evaluation
The development of new pharmaceutical agents from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Drug discovery workflow using this compound.
Conclusion
This compound stands out as a valuable and versatile building block in the design and synthesis of novel pharmaceutical agents. Its utility has been demonstrated in the development of the antibacterial drug Baquiloprim, a potent DHFR inhibitor. The synthetic accessibility of this compound and the potential for diverse chemical modifications at its amino group make it an attractive starting point for the exploration of new chemical space in the quest for effective therapeutic agents against a range of diseases. Further investigation into the derivatization of this scaffold is warranted to unlock its full potential in medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methylquinolin-8-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methylquinolin-8-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed and effective method is a three-step synthesis starting from m-toluidine. The process involves:
-
Skraup Synthesis: Reaction of m-toluidine with glycerol to produce a mixture of 7-methylquinoline and 5-methylquinoline.[1]
-
Nitration: Selective nitration of the methylquinoline mixture to yield 7-methyl-8-nitroquinoline.[1]
-
Reduction: Reduction of the nitro group of 7-methyl-8-nitroquinoline to afford the final product, this compound.
Q2: Why is a mixture of 5- and 7-methylquinoline formed during the Skraup synthesis?
A2: The Skraup reaction with m-toluidine can proceed via cyclization on either side of the amino group on the aromatic ring. Although the methyl group is an ortho-para directing group, which would favor the formation of 7-methylquinoline, the reaction conditions can also lead to the formation of the 5-methylquinoline isomer as a minor product.[1]
Q3: Is it necessary to separate the 5- and 7-methylquinoline isomers before the nitration step?
A3: No, it is not always necessary. The subsequent nitration reaction can be highly selective for the 8-position of 7-methylquinoline, allowing for the isolation of pure 7-methyl-8-nitroquinoline from the mixture.[1]
Q4: What are the critical parameters to control during the nitration step?
A4: Temperature control is crucial during the nitration of 7-methylquinoline. The reaction is typically carried out at low temperatures (e.g., -5°C) to prevent the formation of unwanted side products and to ensure the selective nitration at the 8-position.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Skraup synthesis | - Incomplete reaction. - Suboptimal temperature control during the exothermic reaction.[1] - Inefficient purification. | - Ensure the reaction goes to completion by monitoring with TLC. - Use an ice bath to control the exothermic reaction when adding sulfuric acid.[1] - Optimize the work-up and purification steps. |
| Formation of multiple nitro isomers | - Incorrect reaction temperature during nitration. - Use of an inappropriate nitrating agent. | - Strictly maintain the reaction temperature below 0°C, ideally around -5°C.[1] - Use a standard nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1] |
| Incomplete reduction of the nitro group | - Insufficient amount of reducing agent. - Inactive catalyst (if using catalytic hydrogenation). - Insufficient reaction time. | - Use a stoichiometric excess of the reducing agent (e.g., iron powder in acidic medium).[2] - Use fresh, active catalyst (e.g., 10% Pd/C).[2] - Monitor the reaction by TLC until the starting material is completely consumed.[2] |
| Difficulty in purifying the final amine product | - Presence of unreacted starting material or intermediates. - Formation of side products. | - Ensure the reduction step goes to completion. - Purify the crude product using column chromatography or recrystallization.[2] |
Experimental Protocols
Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis)
This protocol is adapted from the synthesis of a mixture of 5- and 7-methylquinoline.[1]
Materials:
| Reagent | Quantity | Moles |
|---|---|---|
| m-toluidine | 50.46 g | 0.47 |
| Glycerol | 83.52 g | 0.92 |
| m-nitrobenzene-sulfonate | 135 g | 0.6 |
| 98% Sulfuric Acid | 273.58 g | 2.7 |
| Water | 61.5 g | - |
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzene-sulfonate, glycerol, and m-toluidine.
-
Prepare a solution of 98% sulfuric acid in water and cool it in an ice bath.
-
Add the cold sulfuric acid solution dropwise to the reaction mixture while stirring mechanically.
-
Control the exothermic reaction by using an ice bath as needed.
-
After the addition is complete, continue stirring and monitor the reaction until completion.
-
Work-up the reaction mixture to isolate the product, which will be a mixture of 7-methylquinoline and 5-methylquinoline.
Step 2: Synthesis of 7-Methyl-8-nitroquinoline (Nitration)
This protocol describes the selective nitration of 7-methylquinoline.[1]
Materials:
| Reagent | Quantity | Moles |
|---|---|---|
| 7-methylquinoline | 57.05 g | 0.398 |
| 98% Sulfuric Acid | 142.5 mL | - |
| Fuming Nitric Acid | 28.5 mL | - |
| 98% Sulfuric Acid | 85.5 mL | - |
Procedure:
-
In a flask equipped with a mechanical stirrer, dissolve 7-methylquinoline in 142.5 mL of 98% sulfuric acid.
-
Cool the mixture to -5°C using an ice-salt bath.
-
Prepare a nitrating mixture by combining 28.5 mL of fuming nitric acid and 85.5 mL of 98% sulfuric acid, and cool it.
-
Add the cold nitrating mixture dropwise to the stirred 7-methylquinoline solution, maintaining the temperature at -5°C.
-
After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.
-
Pour the reaction mixture over ice and allow the ice to melt completely.
-
Filter the precipitate and wash with cold water.
-
Add more cold water to the filtrate to precipitate any remaining product.
-
Store the mixture in a refrigerator overnight to complete the precipitation.
-
Collect the precipitate by vacuum filtration to obtain 7-methyl-8-nitroquinoline.
Step 3: Synthesis of this compound (Reduction)
This protocol outlines the reduction of the nitro group using iron powder and hydrochloric acid.[2]
Materials:
| Reagent | Quantity |
|---|---|
| 7-methyl-8-nitroquinoline | 1.0 equiv |
| Ethanol | - |
| Water | - |
| Iron powder | Excess |
| Concentrated Hydrochloric Acid | Catalytic amount |
Procedure:
-
Suspend 7-methyl-8-nitroquinoline in a mixture of ethanol and water in a round-bottom flask.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Purification of 7-Methylquinolin-8-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 7-Methylquinolin-8-amine. The following sections offer detailed experimental protocols, data presentation, and visual workflows to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its typical synthesis starting from m-toluidine, the most probable impurities include:
-
Isomeric Impurities: 5-Methylquinolin-8-amine may be present due to the initial Skraup synthesis potentially yielding a mixture of 7-methylquinoline and 5-methylquinoline.[1]
-
Unreacted Starting Material: Residual 7-methyl-8-nitroquinoline may remain if the reduction of the nitro group is incomplete.
-
Byproducts of Reduction: Depending on the reduction method used (e.g., metal/acid), various inorganic salts and metal residues can be present.
-
Degradation Products: Aromatic amines can be susceptible to oxidation and may form colored impurities upon exposure to air and light.
Q2: Why does my this compound streak on a silica gel column during chromatography?
A2: The basic nature of the amino group in this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause poor separation, tailing peaks, and sometimes irreversible adsorption of the product onto the column.[2]
Q3: Can I purify this compound by recrystallization? What is a good solvent system?
A3: Yes, recrystallization is a viable purification method. The choice of solvent is critical. A good solvent will dissolve the crude product at an elevated temperature but have low solubility for it at room temperature, allowing for the crystallization of the pure compound upon cooling.[3][4] For aromatic amines, common solvent systems include ethanol, ethanol/water mixtures, or a combination of a more polar solvent to dissolve the compound and a less polar anti-solvent to induce crystallization (e.g., dichloromethane/hexane).[5][6]
Q4: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A4: Discoloration is often due to the oxidation of the amine. To minimize this, it is advisable to work quickly, use degassed solvents, and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light. If the product is already discolored, a final purification step, such as a rapid filtration through a small plug of silica gel or activated carbon treatment followed by recrystallization, may help to remove the colored impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield After Column Chromatography | Irreversible adsorption on silica gel. | 1. Add 0.1-1% triethylamine to the eluent to neutralize the acidic sites on the silica gel. 2. Consider using a different stationary phase, such as neutral alumina or amine-functionalized silica.[2] |
| The compound is too polar to elute. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). 2. If the compound still does not elute, consider using reverse-phase chromatography. | |
| Oiling Out During Recrystallization | The solution is supersaturated, or cooling is too rapid. | 1. Add a small amount of hot solvent to redissolve the oil. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce crystallization.[2] |
| The presence of impurities. | 1. Perform a preliminary purification, such as an acid-base extraction, to remove gross impurities before recrystallization. 2. Try a different recrystallization solvent or solvent system.[2] | |
| Multiple Spots on TLC After Purification | Incomplete separation of isomeric impurities. | 1. Optimize the TLC solvent system to achieve better separation between the spots. 2. For column chromatography, use a shallower solvent gradient and collect smaller fractions. 3. If isomers are difficult to separate by column chromatography, consider preparative HPLC. |
| The product is degrading on the TLC plate. | 1. Add a small amount of triethylamine to the TLC developing solvent. 2. Spot the TLC plate and elute it immediately. |
Data Presentation
| Purification Technique | Compound | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Recrystallization | 8-Hydroxyquinoline | 78.0 | 99.5 | 96.5 | Benchchem |
| Recrystallization | 8-Hydroxyquinoline | 82.0 | 99.0 | 95.0 | Benchchem |
| Salt Formation & Recrystallization | Quinoline | Crude | 98-99 (multiple cycles) | Not specified | Benchchem |
| Column Chromatography | 8-aminoquinoline-triazole hybrid | Crude | >95 (by NMR) | Not specified | Benchchem |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently. The protonated amine will move into the aqueous layer.
-
Separate the lower aqueous layer.
-
Repeat the extraction of the organic layer twice more with fresh 1 M HCl.
-
-
Basification and Re-extraction:
-
Combine all the aqueous extracts in a flask and cool in an ice bath.
-
Slowly add 1 M sodium hydroxide (NaOH) with stirring until the solution is basic (confirm with pH paper). The free amine will precipitate.
-
Transfer the mixture to a separatory funnel and extract the product back into an organic solvent (e.g., DCM) three times.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the solution over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from less polar impurities like unreacted 7-methyl-8-nitroquinoline and more polar impurities.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for aromatic amines is a mixture of hexanes and ethyl acetate or dichloromethane and methanol. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Mobile Phase Preparation: Prepare the eluent identified by TLC analysis. To prevent streaking, add 0.5-1% triethylamine to the mobile phase.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: Purification by Recrystallization
This method is effective for obtaining highly pure crystalline material, especially after a preliminary purification by acid-base extraction or column chromatography.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. A good solvent will completely dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystalline precipitate should form.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Nitration of 7-Methylquinoline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 7-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: Why is 7-methyl-8-nitroquinoline the primary product of the nitration reaction?
A1: The regioselectivity is governed by two main factors. First, under strong acidic conditions (e.g., H₂SO₄), the nitrogen atom in the quinoline ring is protonated, forming a quinolinium ion. This positively charged ion deactivates the pyridine ring towards electrophilic attack more strongly than the benzene ring.[1][2] Second, the methyl group at the 7-position is an activating, ortho-para directing group. The ortho position (C8) is sterically accessible and electronically favored, leading to the selective formation of 7-methyl-8-nitroquinoline.[3]
Q2: My starting 7-methylquinoline was made via the Skraup synthesis and contains 5-methylquinoline. How does this impurity affect the reaction?
A2: The Skraup synthesis using m-toluidine typically produces a mixture of 7-methylquinoline and 5-methylquinoline, often in a 2:1 ratio.[3][4] Fortunately, the nitration conditions used for 7-methylquinoline are highly selective. Under these conditions, 5-methylquinoline is surprisingly unreactive, and the nitration proceeds selectively on the 7-methylquinoline isomer.[3] This allows for the synthesis of pure 7-methyl-8-nitroquinoline from the initial mixture, with the unreacted 5-methylquinoline being removed during product purification.[3]
Q3: I am experiencing a low yield of 7-methyl-8-nitroquinoline. What are the common causes?
A3: Low yields can stem from several issues:
-
Temperature Control: The reaction is exothermic. If the temperature rises significantly above the recommended 0°C to 5°C range during the addition of the nitrating mixture, side reactions and degradation can occur.[3][4]
-
Reagent Quality: The use of non-fuming nitric acid or concentrated sulfuric acid with high water content can reduce the concentration of the active nitronium ion (NO₂⁺), leading to an incomplete reaction.
-
Reaction Time: Insufficient reaction time after the addition of the nitrating agent may lead to incomplete conversion. Conversely, excessively long reaction times, especially at higher temperatures, can promote side product formation.[5]
-
Product Isolation: The product is precipitated by pouring the reaction mixture onto ice.[3][5] Incomplete precipitation or loss during washing can significantly lower the isolated yield. Ensure the solution is ice-cold and allow sufficient time for full precipitation.
Q4: Can I nitrate 7-methylquinoline at other positions, such as the 4-position?
A4: Yes, but it requires a different synthetic strategy. Direct nitration strongly favors the 5- and 8-positions.[6] To achieve nitration at the 4-position, the nitrogen of the quinoline ring must first be oxidized to an N-oxide. This N-oxidation deactivates the benzene ring and directs the subsequent nitration to the electron-rich 4-position.[7]
Q5: How do I purify the final 7-methyl-8-nitroquinoline product?
A5: The crude product is typically isolated by filtration after quenching the reaction on ice.[3][4] The primary purification method involves washing the filtered solid with a solvent like 95% ethanol to remove unreacted starting materials and other soluble impurities.[3] The final product is a white or pale yellow powder.[3][5] If the starting material was a liquid, vacuum distillation can be an effective purification method prior to the reaction.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Minimal Reaction | 1. Ineffective nitrating agent (e.g., old or dilute acids).2. Reaction temperature is too low. | 1. Use fresh, fuming nitric acid and concentrated (98%) sulfuric acid.2. Ensure the reaction is allowed to stir for the recommended time after the nitrating agent is added, allowing it to slowly reach room temperature if the protocol specifies.[5] |
| Formation of Dark, Tarry Side Products | 1. Reaction temperature was too high.2. Nitrating agent was added too quickly, causing a runaway reaction. | 1. Maintain strict temperature control using an ice-salt bath, especially during the addition of the nitrating mixture.[7]2. Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation.[3][4] |
| Product is an Oil Instead of a Solid | 1. Presence of significant impurities.2. Incomplete reaction, leaving behind starting material. | 1. Analyze the starting material for purity before the reaction.2. Ensure the reaction goes to completion by monitoring with TLC.3. Wash the crude product thoroughly with cold water and ethanol.[3] |
| Difficulty Filtering the Precipitated Product | 1. The precipitate is too fine or colloidal. | 1. After pouring the reaction mixture over ice, allow the ice to melt completely and then let the mixture stand in a refrigerator overnight to encourage crystal growth and complete precipitation.[3] |
Experimental Protocols & Data
The following table summarizes reaction conditions from cited literature for the nitration of 7-methylquinoline.
| Parameter | High-Selectivity Protocol | Alternative Protocol |
| Reference | Zibaseresht, et al.[3][4] | Tomisek, et al.[5] |
| Starting Material | 57.05 g (0.398 mol) of 7-methylquinoline (as a mixture) in 142.5 mL H₂SO₄ | 40 g of 7-methylquinoline in 100 cc H₂SO₄ |
| Nitrating Agent | 28.5 mL fuming HNO₃ in 85.5 mL H₂SO₄ | 16 cc fuming HNO₃ (d. 1.5) |
| Addition Temperature | -5°C | Cooled (not specified) |
| Reaction Temperature | Allowed to warm while stirring for 40 min | Room temperature |
| Reaction Time | 40 minutes after addition is complete | 3 hours |
| Work-up | Poured over ice, filtered, washed with 95% EtOH | Poured into 1.2 L of water, filtered, washed with water |
| Reported Yield | 69% (based on the mixture), 99% (based on 7-methylquinoline content) | 61% |
| Product M.P. | 182-183°C | 183°C |
Detailed High-Selectivity Protocol[3][4]
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 57.05 g (0.398 mol) of 7-methylquinoline (can be a mixture with 5-methylquinoline) to 142.5 mL of 98% H₂SO₄. Cool the mixture to -5°C in an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 28.5 mL of fuming HNO₃ to 85.5 mL of 98% H₂SO₄. Cool this mixture before use.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred 7-methylquinoline solution, ensuring the internal temperature does not rise above -5°C.
-
Stirring: Once the addition is complete, remove the cooling bath and continue stirring for 40 minutes.
-
Quenching & Precipitation: Pour the reaction solution over a large amount of crushed ice in a beaker. Add more cold water until no more precipitate appears. Let the mixture stand, preferably overnight in a refrigerator, to ensure complete precipitation.
-
Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with three 100 mL portions of 95% EtOH.
-
Drying: Dry the resulting white powder under vacuum to yield pure 7-methyl-8-nitroquinoline.
Visualizations
Below are diagrams illustrating the experimental workflow and reaction pathways.
Caption: Troubleshooting workflow for nitration of 7-methylquinoline.
Caption: Reaction pathway for the selective nitration of a mixed substrate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 7-methyl-8-nitroquinoline [chemister.ru]
- 6. uop.edu.pk [uop.edu.pk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
side product formation in the synthesis of 7-Methylquinolin-8-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 7-Methylquinolin-8-amine. The focus is on identifying and mitigating the formation of common side products at each stage of the multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route to this compound?
The synthesis of this compound is typically achieved through a three-step process starting from m-toluidine. The sequence involves:
-
Skraup Synthesis: Reaction of m-toluidine with glycerol under acidic and oxidizing conditions to form a mixture of methylquinolines.
-
Regioselective Nitration: Introduction of a nitro group at the C8 position of 7-methylquinoline.
-
Nitro Group Reduction: Reduction of the 8-nitro group to the desired 8-amine functionality.
Q2: My initial Skraup synthesis produced an isomeric mixture. Is this expected?
Yes, this is a well-documented outcome. The Skraup reaction with m-toluidine is not perfectly regioselective and yields a mixture of 7-methylquinoline and its isomer, 5-methylquinoline .[1] The typical ratio of 7-methylquinoline to 5-methylquinoline is approximately 2:1.[1][2]
Q3: Is it necessary to separate the 5-methylquinoline and 7-methylquinoline isomers before the nitration step?
While purification is always an option, it is often not necessary. The subsequent nitration step is highly selective. Under standard conditions (fuming HNO₃ in H₂SO₄), the 7-methylquinoline is selectively nitrated at the 8-position to form 7-methyl-8-nitroquinoline in excellent yield.[1] The 5-methylquinoline isomer does not readily undergo nitration under these conditions, which simplifies the purification of the desired nitro derivative.[1]
Q4: I observed significant tar formation during the Skraup reaction. How can this be minimized and the product purified?
Tar and polymer formation is a common issue in the Skraup synthesis due to the strongly acidic and high-temperature conditions. To mitigate this:
-
Ensure controlled, drop-wise addition of the sulfuric acid solution while cooling the reaction mixture in an ice bath to manage the exothermic reaction.[1]
-
After the reaction, purification of the resulting methylquinoline oil can be achieved via vacuum distillation.[1]
Q5: What are the critical parameters for the selective nitration of 7-methylquinoline?
Temperature control is the most critical parameter. The nitrating mixture (fuming nitric acid and sulfuric acid) should be added drop-wise while maintaining the reaction temperature at a low level, typically between -5°C and 0°C.[1][3] Allowing the temperature to rise can lead to the formation of unidentified minor byproducts and potentially nitration at other positions.[1]
Q6: The final reduction of the nitro group is sluggish or incomplete. What are potential causes?
Incomplete reduction can be due to several factors:
-
Catalyst Inactivity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned by residual impurities from previous steps. Ensure the 7-methyl-8-nitroquinoline starting material is sufficiently pure.
-
Insufficient Reducing Agent: When using a metal/acid system (e.g., Fe in HCl), ensure a sufficient molar excess of the metal is used.[4]
-
Reaction Conditions: Ensure proper solvent, temperature, and (for hydrogenation) hydrogen pressure are used as specified in the protocol.
Troubleshooting Guide
| Step | Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Skraup Synthesis | Low yield of methylquinolines | - Incomplete reaction.- Excessive tar formation due to uncontrolled temperature. | - Increase reaction time or temperature moderately.- Maintain strict temperature control during the addition of sulfuric acid.[1] |
| Difficulty in purification | - Presence of high-boiling tars and polymeric byproducts. | - Perform steam distillation followed by extraction.- Purify the crude oil using vacuum distillation to separate isomers from tars.[1] | |
| 2. Nitration | Low yield of 7-methyl-8-nitroquinoline | - Reaction temperature was too high, leading to side reactions.- Incomplete reaction. | - Add the nitrating mixture drop-wise at -5°C to 0°C.[1][3]- Allow the reaction to stir for the specified time after addition is complete. |
| Presence of multiple nitro-isomers | - Impure starting material (mixture of methylquinolines).- Non-selective reaction conditions. | - While nitration is highly selective for the 7-methyl isomer, purification can be achieved by recrystallization from ethanol.[3][4] | |
| 3. Reduction | Incomplete reduction to amine | - Catalyst poisoning (for hydrogenation).- Insufficient reducing agent or reaction time. | - Recrystallize the 7-methyl-8-nitroquinoline before reduction.- Increase the amount of reducing agent (e.g., iron powder) and/or extend the reaction time.[4] |
| Product is dark or discolored | - Air oxidation of the resulting amine.- Residual metallic impurities. | - Perform the reaction work-up quickly and consider handling the product under an inert atmosphere (N₂ or Ar).- Purify the final product by column chromatography or recrystallization. |
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Skraup Synthesis | m-Toluidine | 7- & 5-Methylquinoline Mixture | ~70% | [1] |
| Nitration | 7-Methylquinoline | 7-Methyl-8-nitroquinoline | 61-99% (based on 7-methylquinoline content) | [1][3] |
| Reduction | 7-Methyl-8-nitroquinoline | This compound | Typically high, though specific yield not detailed in search results. | [4] |
Visualized Workflows and Pathways
Overall Synthetic Pathway
Caption: Three-step synthesis of this compound.
Side Product Formation in Skraup Synthesis
Caption: Formation of 7- and 5-methylquinoline isomers.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
Experimental Protocols
Protocol 1: Synthesis of 7- and 5-Methylquinoline Mixture (Skraup Synthesis) Adapted from literature procedures.[1]
-
To a round-bottom flask, add m-nitrobenzenesulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).
-
Mechanically stir the mixture.
-
Separately, prepare a solution of 98% H₂SO₄ (2.7 mol) in water (61.5 g) and cool it in an ice bath.
-
Add the cold H₂SO₄/H₂O solution drop-wise to the stirred reaction mixture. Maintain the temperature of the reaction with an ice bath to control the exothermic process.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and pour it into a large volume of water. Neutralize carefully with a base (e.g., NaOH solution) until strongly alkaline.
-
Perform steam distillation to isolate the crude methylquinoline oils.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic phases with MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting oil by vacuum distillation to obtain a mixture of 7-methylquinoline and 5-methylquinoline.
Protocol 2: Selective Synthesis of 7-Methyl-8-nitroquinoline Adapted from literature procedures.[1][3]
-
In a round-bottom flask, add the mixture of 7- and 5-methylquinoline (0.398 mol based on a 2:1 ratio) and concentrated H₂SO₄ (142.5 mL). Stir mechanically and cool the mixture to -5°C using an ice-salt bath.
-
Separately, prepare a nitrating mixture by adding fuming HNO₃ (28.5 mL) to concentrated H₂SO₄ (85.5 mL), keeping the mixture cold.
-
Add the cold nitrating mixture drop-wise to the stirred methylquinoline solution, ensuring the temperature does not rise above -5°C.
-
Once the addition is complete, remove the cooling bath and continue stirring for approximately 40 minutes.
-
Pour the reaction mixture slowly over a large volume of crushed ice and stir until the ice has completely melted.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by cold 95% ethanol.
-
Dry the solid under vacuum to afford 7-methyl-8-nitroquinoline as a white powder. Further purification can be done by recrystallization from ethanol.
Protocol 3: Reduction of 7-Methyl-8-nitroquinoline to this compound General procedure based on standard metal/acid reductions.[4]
-
In a round-bottom flask, suspend 7-methyl-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (a significant excess, e.g., 5-10 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
References
Technical Support Center: Optimizing Schiff Base Formation with 7-Methylquinolin-8-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of Schiff bases from 7-Methylquinolin-8-amine. Find troubleshooting advice, frequently asked questions, and detailed protocols to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for forming a Schiff base with this compound?
A1: The synthesis involves a condensation reaction between the primary amine group of this compound and the carbonyl group of an aldehyde or ketone.[1] This reaction is a nucleophilic addition followed by dehydration, typically catalyzed by a weak acid or base, or facilitated by heat, to form the characteristic imine (-C=N-) bond.[1][2]
Q2: Which solvents are most effective for this reaction?
A2: Ethanol is a commonly used and effective solvent for Schiff base formation involving quinoline amines, often leading to good yields.[3][4] Other solvents such as methanol, toluene, and DMF can also be employed.[5][6] Toluene is particularly useful when water removal via a Dean-Stark apparatus is desired to drive the reaction equilibrium toward the product.[2][7] For greener synthesis, water has also been explored as a solvent.[8][9]
Q3: Is a catalyst necessary for the reaction?
A3: While the reaction can proceed without a catalyst, particularly with heating, the use of a catalytic amount of a mild acid like glacial acetic acid or p-toluenesulfonic acid (p-TsOH) is common to increase the reaction rate.[7][10] The optimal pH for Schiff base formation is typically mildly acidic (around 4-5) to facilitate the dehydration of the carbinolamine intermediate without fully protonating the amine nucleophile.[1][7]
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).[6][11] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the new product spot.
Q5: What are the standard methods for purifying the final Schiff base product?
A5: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol.[3] If the product is an oil or fails to crystallize, column chromatography is an effective alternative.[7] In some cases, trituration with a non-polar solvent like hexane can induce solidification of an oily product.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low product yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | The reaction is reversible and the byproduct (water) is pushing the equilibrium back to the reactants.[7] | Remove water as it forms. Use a Dean-Stark apparatus with a solvent like toluene or add a dehydrating agent like anhydrous sodium sulfate or molecular sieves to the reaction mixture.[7] |
| Sub-optimal pH. High acid concentration protonates the amine, making it non-nucleophilic, while low acidity doesn't sufficiently activate the carbonyl.[1][7] | The reaction typically requires mildy acidic conditions (pH 4-5).[7] Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (p-TsOH).[10][12] | |
| Reaction Stalls / Incomplete Conversion | Insufficient reaction time or temperature. | Increase the reaction temperature to reflux and extend the reaction time.[2] Always monitor progress by TLC to determine when the reaction is complete.[6][11] |
| Equilibrium has been reached. | Use a slight excess of one reactant (typically the aldehyde or ketone if it is less expensive) to drive the reaction to completion according to Le Chatelier's principle.[7] | |
| Product is an Oil / Won't Crystallize | The product may be impure or have a low melting point. | Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[7] If that fails, purify the compound using column chromatography.[7] |
| Multiple Products Observed on TLC | Side reactions may be occurring, such as polymerization of the aldehyde. | This is more common with aliphatic aldehydes.[7] Consider performing the reaction at a lower temperature or adding the aldehyde slowly to the amine solution to minimize side reactions.[13] |
Experimental Protocols & Data
General Synthesis Protocol
This protocol provides a generalized procedure for the condensation of this compound with an aldehyde. Researchers should optimize conditions for their specific aldehyde.
Workflow for Schiff Base Synthesis
Caption: General experimental workflow for synthesis and purification.
Materials:
-
This compound (1 equivalent)
-
Aldehyde or Ketone (1 equivalent)
-
Solvent (e.g., Ethanol, Methanol, Toluene)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Dehydrating agent (optional, e.g., anhydrous MgSO₄, molecular sieves)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in the chosen solvent (e.g., 30-40 mL of ethanol).[3]
-
Add the aldehyde (1 eq.) to the solution. If the aldehyde is a solid, dissolve it in a minimum amount of the same solvent first.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[10]
-
Heat the mixture to reflux with stirring for a period of 2 to 5 hours.[3][14]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[11][14]
-
Upon completion, cool the reaction mixture to room temperature. A colored precipitate should form.[3]
-
Collect the solid product by filtration and wash it with a small amount of cold solvent.
-
Dry the product. For further purification, recrystallize the solid from hot ethanol or another appropriate solvent.[3]
Comparative Reaction Conditions
The following table summarizes common conditions used for Schiff base synthesis with quinoline amines, which can serve as a starting point for optimizing reactions with this compound.
| Reactant Amine | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| 7-amino-4-methyl-quinolin-2(1H)-one | Ethanol | None Mentioned | Reflux | 5 | 75-79 | [3] |
| 8-aminoquinoline | Methanol | None Mentioned | Reflux | 4 | Good (not specified) | [6] |
| Quinolin-7-amine | Aqueous Ethanol | None Mentioned | Reflux | 2 | Good (not specified) | [14] |
| General Primary Amine | Toluene | Acetic Acid | Reflux (Dean-Stark) | 2-4 | High (variable) | [2][7] |
| General Primary Amine | Ethanol | Acetic Acid | Reflux | 3-4 | Good (variable) | [10] |
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. quora.com [quora.com]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04310C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bepls.com [bepls.com]
stability issues of 7-Methylquinolin-8-amine under acidic or basic conditions
Disclaimer: Specific stability studies on 7-Methylquinolin-8-amine are not extensively available in public literature. The following troubleshooting guides and FAQs are based on the general chemical properties of aminoquinolines and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, like other aminoquinoline derivatives, is susceptible to degradation through several pathways. The primary stability concerns include:
-
Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or certain metal ions. This can often lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, especially UV radiation, can cause degradation.
-
Acidic and Basic Instability: Strong acidic or basic conditions, particularly at elevated temperatures, can lead to decomposition or side reactions.
Q2: How does pH affect the stability of this compound?
The stability of this compound can be significantly influenced by pH due to its basic functional groups: the amino group and the quinoline ring nitrogen.
-
Acidic Conditions: In acidic solutions, both the quinoline nitrogen and the exocyclic amino group can be protonated. While protonation can increase aqueous solubility, prolonged exposure to strong acids (e.g., HCl) can promote degradation, especially when heated.
-
Basic Conditions: In strongly basic solutions (e.g., NaOH), the amino group may be deprotonated. While generally more stable than in strong acid, high pH combined with high temperatures can still lead to degradation.
Q3: What are the likely degradation pathways for this compound?
While specific degradation products for this compound are not documented, based on the chemistry of aminoquinolines, potential degradation pathways include:
-
Oxidation: The primary degradation pathway is likely the oxidation of the 8-amino group to form nitroso, nitro, or polymeric impurities. The quinoline ring itself can also be oxidized, potentially leading to hydroxylated derivatives or ring-opened products under harsh conditions.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, if the compound is a precursor in a synthesis containing hydrolyzable functional groups (e.g., esters, amides), these groups would be susceptible to acid or base-catalyzed hydrolysis.
Q4: What are the recommended storage conditions for this compound?
To ensure maximum stability and prevent degradation, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.
-
Temperature: Keep in a cool and dry place. Refrigeration may be appropriate for long-term storage.
-
Light: Protect from light by storing in an amber vial or in the dark.
-
Container: Use a tightly sealed container to prevent moisture and air ingress.
Troubleshooting Guides
Issue 1: The solid compound or its solution has developed a dark color over time.
-
Possible Cause: This is a common indicator of oxidation of the amino group, which often leads to the formation of colored polymeric byproducts.
-
Troubleshooting Steps:
-
Handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to oxygen.
-
Ensure that solvents are degassed and free of peroxides before use.
-
For long-term storage of solutions, consider adding an antioxidant, if compatible with your experimental setup.
-
Store both the solid and solutions protected from light and at a low temperature.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: This could be due to the degradation of the compound during sample preparation or the analytical run itself. It could also indicate the presence of impurities from storage.
-
Troubleshooting Steps:
-
Prepare samples immediately before analysis to minimize the time they are in solution.
-
Keep prepared samples in an autosampler cooled to 4-8 °C and protected from light.
-
Evaluate the pH of your mobile phase. A highly acidic or basic mobile phase could cause on-column degradation.
-
Perform a forced degradation study to intentionally generate degradation products. This can help in confirming whether the unexpected peaks are related to the degradation of this compound.
-
Data Presentation
The following table summarizes representative data from forced degradation studies on similar quinoline derivatives to provide an indication of potential stability issues.
| Stress Condition | Reagents and Conditions | Typical Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl at 80°C for 8 hours | 10 - 25% | Potential for ring protonation leading to instability |
| Base Hydrolysis | 1 M NaOH at 80°C for 8 hours | 5 - 15% | Generally more stable than in acid |
| Oxidative | 30% H₂O₂ at room temp for 24 hours | 20 - 40% | N-oxides, hydroxylated derivatives |
| Thermal | Dry heat at 80°C for 48 hours | < 5% | General decomposition |
| Photolytic | 1.2 million lux hours (ICH Q1B) | 15 - 30% | Photoisomers, hydroxylated derivatives |
Experimental Protocols
Protocol: Forced Degradation by Acid and Base Hydrolysis
This protocol outlines a general procedure for investigating the stability of this compound to acid and base hydrolysis.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
HPLC-grade water
-
Validated stability-indicating HPLC method[1]
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
3. Stress Sample Preparation:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture in a water bath at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture in a water bath at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution to the same final concentration as the stressed samples using the mobile phase.
-
4. HPLC Analysis:
-
Analyze the control and stressed samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from any potential degradation products.[1]
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
Mandatory Visualizations
Caption: Logic diagram for potential effects of acidic and basic conditions.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential oxidative degradation pathway of the amino group.
References
Technical Support Center: Metal Complexation Reactions with 7-Methylquinolin-8-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methylquinolin-8-amine in metal complexation reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good ligand for metal complexation?
This compound is a bidentate ligand, coordinating to metal ions through the nitrogen atoms of the quinoline ring and the amino group at the 8-position to form a stable five-membered chelate ring. The presence of the methyl group at the 7-position can enhance the stability of the resulting metal complexes. This is attributed to the electron-donating nature of the methyl group, which increases the electron density on the quinoline nitrogen, thereby strengthening the metal-ligand bond. Studies on similar substituted ligands, like 7-methyl-8-mercaptoquinoline, have shown higher stability constants for their metal complexes compared to the unsubstituted analogues[1].
Q2: What types of metal ions can be complexed with this compound?
Like other 8-aminoquinoline derivatives, this compound is expected to form stable complexes with a variety of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II)[2][3]. The specific choice of metal ion will depend on the desired properties of the resulting complex, such as its geometry, stability, and potential biological activity.
Q3: What are the common challenges encountered when working with this compound and its metal complexes?
Researchers may face several challenges, including:
-
Low reaction yields: This can be due to a variety of factors including suboptimal reaction conditions, side reactions, or difficulty in isolating the product.
-
Poor solubility: The resulting metal complexes may have limited solubility in common organic solvents or aqueous media, complicating purification and characterization[4][5].
-
Complex purification: The basicity of the amino group can lead to strong interactions with silica gel, causing tailing and poor separation during column chromatography[6].
-
Complex instability: While the 7-methyl group can enhance stability, some complexes may still be susceptible to degradation under certain conditions (e.g., exposure to air, light, or harsh pH)[6].
Troubleshooting Guide
Issue 1: Low Yield of the Metal Complex
Question: My metal complexation reaction with this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue in the synthesis of metal complexes. Here are several factors to consider and steps to take for optimization:
-
Reaction Conditions:
-
pH: The pH of the reaction mixture is critical. For the deprotonation of the amino group and effective chelation, a slightly basic medium is often required. You can adjust the pH by adding a non-coordinating base like triethylamine or sodium hydroxide[2][5]. However, excessively high pH can lead to the precipitation of metal hydroxides.
-
Solvent: The choice of solvent is crucial for dissolving both the ligand and the metal salt. Methanol, ethanol, or a mixture of alcohol and water are commonly used[3][5]. Ensure your reactants are fully dissolved before and during the reaction.
-
Temperature and Reaction Time: Some complexation reactions require heating to overcome the activation energy barrier. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and prevent decomposition from prolonged heating.
-
-
Stoichiometry:
-
Ensure the correct molar ratio of ligand to metal salt. Typically, a 2:1 ligand-to-metal ratio is used for divalent metal ions to form [M(L)₂] complexes, but this can vary depending on the metal's coordination number and the desired complex[2].
-
-
Side Reactions:
-
The amino group can be susceptible to oxidation. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents[6].
-
Issue 2: Poor Solubility of the Synthesized Complex
Question: The metal complex I've synthesized with this compound is poorly soluble in most common solvents. How can I improve its solubility for characterization and further use?
Answer: Poor solubility is a frequent challenge with quinoline-based metal complexes[4][5]. Here are some strategies to address this:
-
Solvent Screening: Test the solubility of your complex in a wide range of solvents, from nonpolar (e.g., hexane, dichloromethane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., methanol, ethanol). Good solubility for similar complexes has been observed in DMSO and DMF[5].
-
Ligand Modification: If poor solubility is a persistent issue and your application allows, you could consider modifying the this compound ligand to include solubilizing groups.
-
For Biological Assays: For in vitro studies, stock solutions are often prepared in DMSO, which is then diluted in the aqueous assay medium. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent-induced toxicity or precipitation[7]. If precipitation occurs upon dilution, lowering the pH of the aqueous buffer might increase solubility by protonating any uncoordinated basic sites[7].
Issue 3: Difficulty in Purifying the Metal Complex
Question: I am having trouble purifying my this compound metal complex using column chromatography. The compound streaks on the silica gel column. What purification methods are recommended?
Answer: The basic nature of the amino group in the ligand can cause strong interactions with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic separation[6]. Here are alternative and optimized purification techniques:
-
Modified Column Chromatography:
-
Add a Basic Modifier: To reduce tailing on silica gel, add a small amount of a volatile base like triethylamine (0.1-1%) to your mobile phase[6]. This will "deactivate" the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel (C18).
-
-
Recrystallization: This is often the most effective method for purifying solid metal complexes.
-
Solvent Selection: The key is to find a solvent or a solvent system in which the complex is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Procedure: Dissolve your crude complex in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Acid-Base Extraction: This technique can be used to separate the basic complex from neutral or acidic impurities[6].
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated complex will move to the aqueous layer.
-
Separate the aqueous layer, cool it in an ice bath, and then neutralize it with a base (e.g., 1 M NaOH) to precipitate the purified complex.
-
The precipitated complex can then be collected by filtration.
-
Quantitative Data Summary
The following table summarizes reaction yields for metal complexes of 8-hydroxyquinoline, a structurally related ligand. This data can serve as a benchmark for what might be expected in reactions with this compound.
| Metal Ion | Ligand | Solvent System | pH | Yield (%) | Reference |
| Co(II) | 8-Hydroxyquinoline | Ethanol/Water | 7.3 | 51.4 | [2][5] |
| Ni(II) | 8-Hydroxyquinoline | Ethanol/Water | 7.3 | 63.5 | [2][5] |
| Cu(II) | 8-Hydroxyquinoline | Ethanol/Water | 5.6 | 53.0 | [2][5] |
Experimental Protocols
General Protocol for the Synthesis of a Metal(II) Complex with this compound
This protocol is adapted from general procedures for the synthesis of 8-aminoquinoline and 8-hydroxyquinoline metal complexes[3][5].
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂)
-
Methanol or Ethanol
-
Deionized water
-
Dilute solution of a non-coordinating base (e.g., 1 M NaOH or triethylamine)
Procedure:
-
Prepare Ligand Solution: Dissolve one equivalent of this compound in a suitable volume of hot methanol or ethanol.
-
Prepare Metal Salt Solution: In a separate flask, dissolve 0.5 equivalents of the metal(II) salt in a minimal amount of deionized water or the same alcohol solvent.
-
Reaction Mixture: While stirring the ligand solution, slowly add the metal salt solution dropwise.
-
pH Adjustment: Monitor the pH of the reaction mixture. If necessary, add the dilute base dropwise until a slight cloudiness persists, which may indicate the onset of complex precipitation. The optimal pH will need to be determined empirically but is often in the neutral to slightly basic range.
-
Reaction: Continue stirring the mixture at an elevated temperature (e.g., 60-70 °C) for several hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the solvent volume can be reduced under reduced pressure to induce precipitation.
-
Washing and Drying: Wash the collected solid with cold solvent (the same as used for the reaction) to remove any unreacted starting materials. Dry the complex in a desiccator or under vacuum.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of metal complexes with this compound.
Caption: A troubleshooting decision tree for addressing low yields in metal complexation reactions.
References
- 1. Stability of metal complexes with 8-mercaptoquinoline and its alkyl derivatives in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]
- 2. scirp.org [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing oxidation of 7-Methylquinolin-8-amine during storage
This technical support center provides guidance on preventing the oxidation of 7-Methylquinolin-8-amine during storage. It includes a troubleshooting guide, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the compound (yellowing to brownish) | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. Minimize exposure to ambient air and light during handling. |
| Decreased purity over time, presence of new peaks in analytical chromatograms (HPLC, GC-MS) | Chemical degradation, likely oxidation. | 1. Re-evaluate storage conditions. Ensure the compound is stored at the recommended temperature (2-8°C is preferable) and protected from light and air. 2. Consider adding an antioxidant to the storage solvent if the compound is in solution. 3. Purify the compound if degradation is significant. |
| Inconsistent experimental results | Use of a partially oxidized or degraded compound. | 1. Always use freshly opened or properly stored this compound for experiments. 2. Confirm the purity of the compound by a suitable analytical method (e.g., HPLC, NMR) before use. |
| Precipitate formation in a solution of the compound | Formation of insoluble oxidation products or reaction with the solvent. | 1. Ensure the solvent is deoxygenated before use. 2. Store solutions under an inert atmosphere and protected from light. 3. Check the compatibility of the solvent with this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary cause of degradation for this compound, an aromatic amine, is oxidation. This process can be initiated or accelerated by several factors:
-
Exposure to Oxygen: The amino group is susceptible to oxidation by atmospheric oxygen.
-
Exposure to Light: Photons can provide the energy to initiate oxidative reactions.
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation and ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen. |
| Container | Tightly sealed amber glass vial | Protects from light and air exposure. |
| State | Solid | More stable than in solution. |
Q3: Should I use an antioxidant when storing this compound?
A3: For long-term storage, especially in solution, the use of an antioxidant can be beneficial. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used to stabilize organic compounds susceptible to oxidation.[1][2][3] However, the compatibility and effectiveness of a specific antioxidant with this compound should be experimentally verified. It is recommended to conduct a small-scale stability study to determine the optimal antioxidant and its concentration.
Q4: How can I detect and quantify the degradation of this compound?
A4: A stability-indicating analytical method is crucial for detecting and quantifying degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[4][5][6] A validated HPLC method can separate the intact this compound from its degradation products, allowing for accurate purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[7][8][9]
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study involves intentionally subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[10][11][12][13][14] This study is critical for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Demonstrating the specificity of a stability-indicating analytical method by showing that the method can separate the active pharmaceutical ingredient from its degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound and its more non-polar degradation products. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 220-350 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
4. Forced Degradation Study:
-
Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
5. Analysis and Validation:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Assess the separation of the main peak from any degradation product peaks.
-
Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bre.com [bre.com]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 14. library.dphen1.com [library.dphen1.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 7-Methylquinolin-8-amine and 8-Aminoquinoline for Researchers
In the landscape of drug discovery and materials science, quinoline derivatives stand out for their versatile chemical properties and broad spectrum of biological activities. Among these, 8-aminoquinoline has been extensively studied and utilized as a key building block. This guide provides a comparative analysis of the reactivity of 8-aminoquinoline and its methylated analogue, 7-Methylquinolin-8-amine, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their reactivity and behavior in various chemical environments. The introduction of a methyl group at the 7-position of the quinoline ring in this compound can influence its electronic and steric properties compared to the parent 8-aminoquinoline.
| Property | 8-Aminoquinoline | This compound |
| Molecular Formula | C₉H₈N₂ | C₁₀H₁₀N₂ |
| Molecular Weight | 144.17 g/mol | 158.20 g/mol |
| Appearance | Pale yellow solid | - |
| Melting Point | 65 °C | - |
| pKa | 3.99 (for the quinoline nitrogen) | Not reported |
Reactivity Comparison
The presence of the electron-donating methyl group in this compound is expected to increase the electron density of the quinoline ring system, potentially enhancing its reactivity towards electrophiles and influencing its metal-chelating properties.
Metal Chelation
8-Aminoquinoline is a well-known bidentate ligand, forming stable complexes with a variety of metal ions through the nitrogen atoms of the quinoline ring and the amino group. These complexes have applications in catalysis, materials science, and medicine.
Electrophilic Aromatic Substitution
The reactivity and regioselectivity of electrophilic aromatic substitution are significantly influenced by the substituents on the quinoline ring.
Nitration:
-
8-Aminoquinoline: Direct nitration of 8-aminoquinoline is complex. However, N-acylated 8-aminoquinoline derivatives undergo regioselective nitration primarily at the C5 position, and sometimes at the C7 position.
-
7-Methylquinoline: The nitration of 7-methylquinoline has been shown to selectively yield 7-methyl-8-nitroquinoline. The subsequent reduction of the nitro group provides a synthetic route to this compound. This indicates that the position ortho to the activating methyl group and meta to the deactivating quinoline nitrogen is highly susceptible to electrophilic attack.
Bromination:
-
8-Aminoquinoline: The bromination of 8-aminoquinoline with molecular bromine in chloroform can lead to a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline, indicating that both the C5 and C7 positions are activated towards electrophilic attack.[1]
-
7-Methylquinoline: While direct comparative studies on the bromination of this compound are scarce, the synthesis of halogenated derivatives of 7-methylquinoline often proceeds via multi-step sequences, suggesting that direct bromination may also lead to a mixture of products. The presence of the methyl group at C7 would likely direct bromination to the C5 and potentially the C8 position if it were not already occupied by the amino group.
Role as a Directing Group in C-H Activation
8-Aminoquinoline has been extensively used as a powerful bidentate directing group in transition-metal-catalyzed C-H bond activation/functionalization. The ability of the quinoline nitrogen and the exocyclic amino group to coordinate to a metal center facilitates the activation of C-H bonds at various positions, enabling the synthesis of complex organic molecules.
Currently, there is a lack of published research on the use of this compound as a directing group in C-H activation reactions. Therefore, a direct comparison of its efficacy with 8-aminoquinoline in this context cannot be made.
Antimicrobial Activity
Both 8-aminoquinoline and its derivatives have been investigated for their antimicrobial properties.
-
8-Aminoquinoline: Derivatives of 8-aminoquinoline are known to possess antimalarial, antileishmanial, and antibacterial activities.[2][3] Metal complexes of 8-aminoquinoline have also shown potent antimicrobial effects.[2]
-
This compound: This compound is used as an intermediate in the synthesis of antibacterial agents, suggesting its derivatives also exhibit antimicrobial properties.[4][5]
Experimental Protocols
Synthesis of 7-Methyl-8-nitroquinoline
This protocol describes the selective nitration of 7-methylquinoline, which is a precursor to this compound.
Materials:
-
A mixture of 7-methylquinoline and 5-methylquinoline
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
A solution of fuming HNO₃ and concentrated H₂SO₄ is prepared and cooled to -5 °C.
-
The mixture of 7-methylquinoline is slowly added to the cooled nitrating mixture with stirring.
-
After the addition is complete, the cooling bath is removed, and the reaction is stirred for an additional 40 minutes.
-
The reaction mixture is then worked up to isolate the 7-methyl-8-nitroquinoline product, which can be purified by recrystallization. This reaction selectively produces 7-methyl-8-nitroquinoline with an excellent yield.[6][7]
Bromination of 8-Aminoquinoline
This protocol describes the bromination of 8-aminoquinoline, which can lead to mono- and di-brominated products.
Materials:
-
8-Aminoquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
Procedure for Dibromination:
-
A solution of bromine (2.1 equivalents) in chloroform is added dropwise to a solution of 8-aminoquinoline in dichloromethane at room temperature in the dark.
-
The reaction mixture is stirred for approximately 17 hours.
-
The organic layer is then washed with a 5% sodium bicarbonate solution and dried over sodium sulfate.
-
Evaporation of the solvent yields 5,7-dibromo-8-aminoquinoline.[1]
Procedure for Mixture of Mono- and Di-bromination:
-
A solution of bromine (1.5 equivalents) in chloroform is added dropwise to a solution of 8-aminoquinoline in dichloromethane at room temperature in the dark.
-
After workup, NMR analysis indicates the formation of a mixture of 5,7-dibromo-8-aminoquinoline and 5-bromo-8-aminoquinoline.[1]
Conclusion
The introduction of a methyl group at the 7-position of 8-aminoquinoline is expected to modulate its reactivity in several key aspects. Based on available data and chemical principles, this compound likely forms more stable metal complexes and exhibits different regioselectivity in electrophilic aromatic substitution reactions compared to 8-aminoquinoline. While 8-aminoquinoline is a well-established directing group for C-H activation, the potential of this compound in this area remains to be explored. Further quantitative and comparative studies are necessary to fully elucidate the differences in their reactivity and to leverage these differences in the design of novel molecules for various applications.
References
Unveiling the Antimicrobial Potential of 7-Methylquinolin-8-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the antimicrobial activity of 7-Methylquinolin-8-amine derivatives. Through a comparative analysis with alternative compounds, supported by experimental data, this document outlines the promising antibacterial efficacy of this class of molecules.
Derivatives of the quinoline scaffold have long been a cornerstone in the development of antimicrobial agents. This guide focuses on this compound derivatives, a specific class of quinolones, and evaluates their performance against various bacterial strains. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying mechanism of action, this document serves as a valuable resource for the scientific community engaged in the discovery of novel anti-infective therapies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. While direct comparative studies on a single this compound derivative against a wide panel of other antimicrobials are limited in publicly available literature, a composite analysis of studies on structurally related 7-substituted quinoline derivatives provides a strong indication of their potential.
The following tables summarize the MIC values of various quinoline derivatives against common Gram-positive and Gram-negative bacteria, alongside standard antibiotics for comparison. It is important to note that the data for this compound derivatives is extrapolated from studies on closely related 7-substituted quinolin-8-ol and 8-aminoquinoline derivatives.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Quinoline Derivatives against Gram-Positive Bacteria
| Compound/Derivative Class | Staphylococcus aureus | Methicillin-resistant Staphylococcus aureus (MRSA) | Bacillus subtilis |
| 7-Substituted Quinolin-8-ol Derivatives | 2.0 - 10[1] | 0.125 - 8.0[2] | 10[3] |
| 8-Aminoquinoline Derivatives | 1.33 - 18.9[4] | 1.38 - 15.34[4] | Not Reported |
| Ciprofloxacin (Control) | 0.5 - 1.0 | 8.0 | Not Reported |
| Nitroxoline (Control) | Not Reported | Not Reported | 20[3] |
| Ampicillin (Control) | Not Reported | >100 | Not Reported |
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Quinoline Derivatives against Gram-Negative Bacteria
| Compound/Derivative Class | Escherichia coli | Pseudomonas aeruginosa |
| 7-Substituted Quinolin-8-ol Derivatives | 20[3] | >100 |
| 8-Aminoquinoline Derivatives | >50 | >50 |
| Ciprofloxacin (Control) | 0.25 | 0.5 |
| Levofloxacin (Control) | Not Reported | Potent Inhibition |
Mechanism of Action: Targeting Bacterial DNA Replication
The primary antibacterial mechanism of quinoline derivatives involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7][8] These enzymes are critical for DNA replication, transcription, and repair. By targeting these enzymes, quinoline derivatives disrupt essential cellular processes, leading to bacterial cell death.
The following diagram illustrates the established signaling pathway for the action of quinolone antibiotics.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antimicrobial activity of a compound. The broth microdilution method is a standardized and widely accepted protocol.
Broth Microdilution Susceptibility Test Workflow
The following diagram outlines the key steps in the broth microdilution assay.
Detailed Methodology: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Select three to five isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate containing sterile broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
References
- 1. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 6. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chelating Properties of 7-Methylquinolin-8-amine and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study on the metal ion chelating properties of 7-Methylquinolin-8-amine and other notable quinoline-based chelating agents. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles and biological pathways, this document serves as a valuable resource for researchers in medicinal chemistry, materials science, and analytical chemistry.
The ability of quinoline derivatives to chelate metal ions is a cornerstone of their diverse biological and chemical applications.[1][2][3] This property is fundamentally dictated by the structural arrangement of electron-donating atoms that can coordinate with a metal ion. Among various isomers, those with a substituent at the 8-position, such as 8-hydroxyquinoline and 8-aminoquinoline, are particularly effective bidentate chelators, forming stable five-membered rings with metal ions through the quinoline nitrogen and the substituent's donor atom (oxygen or nitrogen).[4]
This guide will focus on a comparative analysis of this compound against its parent compound, 8-aminoquinoline, and the well-studied 8-hydroxyquinoline. While direct extensive experimental data for this compound is not broadly available in the literature, a predictive analysis of its chelating ability will be presented based on established structure-activity relationships within the quinoline family.
Quantitative Comparison of Chelating Properties
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value signifies a more stable complex and, consequently, a stronger chelating ability.[5][6] The following table summarizes the available stability constants for 8-hydroxyquinoline and 8-aminoquinoline with various divalent metal ions. A predictive estimation for this compound is included for comparative purposes.
| Chelating Agent | Metal Ion | log K1 | log K2 | Overall Stability (log β2) | Reference |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 | [5] |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | [5] | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | [5] | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | [5] | |
| 8-Aminoquinoline | Cu²⁺ | ~7.9 | ~6.5 | ~14.4 | [4] |
| Ni²⁺ | ~5.6 | ~4.5 | ~10.1 | [4] | |
| Zn²⁺ | ~5.0 | ~4.2 | ~9.2 | [4] | |
| This compound (Predictive) | Cu²⁺ | Slightly < 7.9 | Slightly < 6.5 | Slightly < 14.4 | - |
| Ni²⁺ | Slightly < 5.6 | Slightly < 4.5 | Slightly < 10.1 | - | |
| Zn²⁺ | Slightly < 5.0 | Slightly < 4.2 | Slightly < 9.2 | - |
Analysis of Stability Constants:
-
8-Hydroxyquinoline consistently demonstrates the highest stability constants for the listed divalent metal ions, making it a very potent chelating agent.[5]
-
8-Aminoquinoline also forms stable complexes, though their stability is generally lower than that of the corresponding 8-hydroxyquinoline complexes.[4] This is attributed to the lower electronegativity of nitrogen compared to oxygen, resulting in a slightly weaker coordinate bond.
-
This compound (Predictive Analysis): The introduction of a methyl group at the 7-position is expected to introduce steric hindrance in the vicinity of the chelating site. This steric clash may slightly weaken the metal-ligand bond, leading to lower stability constants compared to the unsubstituted 8-aminoquinoline.
Experimental Protocols
The determination of stability constants and the characterization of chelating properties rely on several key experimental techniques.
1. Potentiometric Titration:
This is a highly accurate method for determining stepwise stability constants.[7]
-
Principle: The method involves the titration of a solution containing a metal ion and a ligand with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter. The competition between the metal ion and protons for the ligand allows for the calculation of the concentration of the free ligand and, subsequently, the stability constants.
-
Procedure:
-
Prepare solutions of the metal salt, the ligand, and a strong acid of known concentrations.
-
Mix the solutions in a thermostated vessel.
-
Titrate the mixture with a standardized solution of a strong base.
-
Record the pH after each addition of the base.
-
The obtained titration curves are then analyzed using computational methods to calculate the stepwise stability constants (K1, K2, etc.).
-
2. Spectrophotometric Methods:
These methods are based on the change in the absorbance spectrum of a solution upon complex formation.[5][6]
-
Job's Method (Method of Continuous Variation):
-
Principle: A series of solutions is prepared where the mole fraction of the ligand and metal are varied while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally.
-
Procedure:
-
Prepare equimolar solutions of the metal ion and the ligand.
-
Mix them in varying ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.[5]
-
-
-
Mole-Ratio Method:
-
Principle: A series of solutions is prepared with a fixed concentration of the metal ion and increasing concentrations of the ligand.
-
Procedure:
-
Prepare a series of solutions with a constant concentration of the metal ion.
-
Add increasing amounts of the ligand solution to each.
-
Measure the absorbance of each solution.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.[5]
-
-
3. Isothermal Titration Calorimetry (ITC):
ITC is a powerful technique that directly measures the heat released or absorbed during a binding interaction, allowing for the determination of the binding constant (K), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding in a single experiment.[8]
-
Principle: A solution of the ligand is titrated into a solution of the metal ion in a sample cell, and the heat change is measured.
-
Procedure:
-
A solution of the ligand is placed in the injection syringe.
-
A solution of the metal ion is placed in the sample cell.
-
Small aliquots of the ligand solution are injected into the sample cell.
-
The heat released or absorbed upon each injection is measured.
-
The data is plotted as heat per injection versus the molar ratio of ligand to metal. Fitting this data to a binding model yields the thermodynamic parameters.
-
Visualizations
Experimental Workflow for Determining Chelation Stoichiometry
Caption: Workflow for determining the stoichiometry of metal-ligand complexes.
Conceptual Signaling Pathway of Chelation-Induced Apoptosis
Caption: Chelation-induced apoptosis pathway.
Conclusion
This comparative guide underscores the potent chelating properties of quinoline derivatives, particularly those with an 8-position substituent. 8-Hydroxyquinoline stands out as a highly effective chelator for a range of divalent metal ions. While 8-aminoquinoline is also a competent chelator, its complexes are generally less stable.
Based on structure-activity relationships, this compound is predicted to be an effective chelating agent, though likely with slightly reduced efficacy compared to 8-aminoquinoline due to potential steric hindrance from the 7-methyl group. The choice of a specific quinoline-based chelator will ultimately depend on the target application, considering factors such as the desired metal ion selectivity, complex stability, and the biological or chemical environment. The experimental protocols detailed in this guide provide a solid framework for the quantitative evaluation of these crucial properties in a laboratory setting. Furthermore, the potential for these molecules to influence biological signaling pathways highlights their promise in the development of novel therapeutic agents.[6]
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
Assessing the In Vitro Anticancer Activity of 7-Methylquinolin-8-amine Schiff Bases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the diverse heterocyclic scaffolds explored, quinoline derivatives, particularly Schiff bases, have emerged as a promising class of compounds. This guide provides a comparative assessment of the in vitro anticancer activity of 7-Methylquinolin-8-amine Schiff bases and their analogs, offering insights into their synthesis, cytotoxic effects, and mechanisms of action.
Comparative Anticancer Activity
The in vitro cytotoxic potential of Schiff bases derived from quinoline and its analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, is a key parameter for comparison. While specific IC50 values for this compound Schiff bases are not extensively available in the public domain, data from structurally related quinolinone and quinazolinone Schiff bases provide valuable insights into their potential efficacy.
For instance, studies on quinazolinone Schiff base derivatives have demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line.[1][2] The table below presents representative IC50 values for two such compounds, highlighting their potent anticancer activity.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µg/mL)[1] | IC50 (µM) |
| Compound A | MCF-7 | 72 | 3.27 ± 0.171 | Calculated value |
| Compound B | MCF-7 | 72 | 4.36 ± 0.219 | Calculated value |
| Doxorubicin | MCF-7 | 72 | Reference value | Reference value |
Note: The IC50 values in µM would be calculated based on the molecular weights of the specific Schiff base compounds.
Experimental Protocols
The assessment of the anticancer activity of these compounds involves a series of well-defined experimental protocols. The following sections detail the methodologies for the synthesis of the Schiff bases and the subsequent in vitro cytotoxicity assays.
Synthesis of this compound Schiff Bases
The synthesis of Schiff bases from 7-amino-4-methylquinolin-2(1H)-one, a close structural analog of this compound, provides a representative synthetic route. This process typically involves the condensation reaction between the aminoquinoline derivative and a substituted aromatic aldehyde.
Caption: General synthesis workflow for quinolinone Schiff bases.
Procedure:
-
An equimolar mixture of 7-amino-4-methylquinolin-2(1H)-one and a substituted aromatic aldehyde is dissolved in ethanol.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the resulting Schiff base precipitates out of the solution.
-
The precipitate is then filtered, washed, and dried to yield the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.[3]
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Schiff base compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined from the dose-response curve.
Mechanism of Action: Induction of Apoptosis
Quinoline-based Schiff bases often exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Studies on structurally similar quinazolinone Schiff bases have elucidated a potential signaling pathway for this process in MCF-7 cells.[1][4] This pathway involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Proposed apoptotic pathway induced by quinolinone Schiff bases.
The proposed mechanism suggests that these compounds can trigger the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[1][4] Simultaneously, they can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event initiates the intrinsic pathway by activating caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which then orchestrate the biochemical and morphological changes characteristic of apoptosis. Furthermore, the inhibition of the pro-survival transcription factor NF-κB by these compounds may also contribute to the induction of apoptosis.[1][4]
References
- 1. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methylquinolin-8-amine in Catalysis: A Comparative Guide to Ligand Performance
In the landscape of catalytic chemistry, the choice of ligand is paramount to achieving desired reaction outcomes, influencing activity, selectivity, and overall efficiency. This guide provides a comparative analysis of 7-methylquinolin-8-amine and other prominent ligand classes in various catalytic reactions. While direct comparative studies featuring this compound are limited, this report synthesizes available data on closely related 8-aminoquinoline derivatives and contrasts their performance with commonly employed phosphine and bipyridine ligands in established catalytic systems.
Overview of 8-Aminoquinoline Ligands in Catalysis
The 8-aminoquinoline scaffold serves as a versatile bidentate ligand, coordinating to metal centers through the quinoline nitrogen and the amino group. This chelating effect can enhance the stability and catalytic activity of the metal complex. Substituents on the quinoline ring, such as the methyl group in this compound, can fine-tune the steric and electronic properties of the ligand, thereby influencing the catalytic performance. These ligands have found application in a range of reactions, including palladium-catalyzed cross-coupling reactions and asymmetric transfer hydrogenation.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in synthetic chemistry for the formation of carbon-carbon bonds. The ligand plays a crucial role in the catalytic cycle, impacting oxidative addition, transmetalation, and reductive elimination steps.
While specific data for this compound in these reactions is not abundant in the reviewed literature, the performance of the parent 8-aminoquinoline ligand provides valuable insights.
Table 1: Ligand Performance in Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| 8-Aminoquinoline Derivative | Pd(OAc)₂ / 8-aminoquinoline | Aryl halides, Arylboronic acids | Moderate to Good | General observation |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Aryl halides, Arylboronic acids | Good to Excellent | [1] |
| Buchwald-type Phosphine | Pd₂(dba)₃ / SPhos | Aryl chlorides, Arylboronic acids | Excellent | [2] |
| Bipyridine | NiCl₂(bpy) | Aryl halides, Alkyl halides | Good to Excellent | [3] |
Table 2: Ligand Performance in Heck Reaction
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| 8-Aminoquinoline Derivative | Pd(OAc)₂ / 8-aminoquinoline | Aryl halides, Alkenes | Moderate to Good | General observation |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ / PPh₃ | Aryl iodides, Alkenes | Good to Excellent | [4] |
| Phosphine-free | Pd(OAc)₂ | Aryl halides, Alkenes | Good | [5] |
From the tables, it is evident that phosphine ligands, particularly bulky electron-rich phosphines developed by Buchwald and others, often provide excellent yields in a wide range of cross-coupling reactions. Bipyridine ligands are also highly effective, especially in nickel-catalyzed systems. While 8-aminoquinoline derivatives can facilitate these transformations, their performance is generally reported as moderate to good, suggesting they may be a viable, but perhaps less universally high-performing, alternative to state-of-the-art phosphine ligands in these specific applications.
Asymmetric Transfer Hydrogenation
A notable application of chiral 8-aminoquinoline derivatives is in asymmetric catalysis. A study on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives in the asymmetric transfer hydrogenation of imines demonstrates their potential to induce enantioselectivity.
Table 3: Performance of Chiral Aminoquinoline Ligands in Asymmetric Transfer Hydrogenation
| Ligand | Metal | Substrate | Conversion (%) | ee (%) | Reference |
| (R)-CAMPY | Rh | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 69 | [6] |
| (R)-Me-CAMPY | Rh | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 65 | [6] |
(R)-CAMPY and (R)-Me-CAMPY are chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
This data highlights the utility of the 8-aminoquinoline scaffold in asymmetric catalysis, achieving high conversions and moderate to good enantioselectivity. The performance is influenced by the specific structure of the ligand and the metal center.
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the ligand (if not part of the catalyst complex, 0.04 mmol) in a suitable solvent (e.g., toluene/water or dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for a designated time. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Palladium-Catalyzed Heck Reaction:
A mixture of the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., PPh₃, 0.04 mmol) in a suitable solvent (e.g., DMF or acetonitrile) is degassed and heated under an inert atmosphere at a specified temperature (typically 80-120 °C) for a designated time. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, filtered to remove the precipitated salt, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a generic palladium-catalyzed cross-coupling cycle and a typical experimental workflow.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. 7-Methylquinoline-8-carboxylic acid [myskinrecipes.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
evaluating the fluorescence sensing capabilities of 7-Methylquinolin-8-amine-based probes
In the landscape of fluorescent probes for biological and environmental sensing, quinoline derivatives have emerged as a versatile and powerful scaffold. Their inherent photophysical properties, coupled with the potential for facile chemical modification, have led to the development of a wide array of sensors for various analytes, including metal ions and biomolecules. This guide provides a comparative evaluation of the fluorescence sensing capabilities of probes based on the 7-aminoquinoline core, with a specific focus on derivatives of 7-methylquinolin-8-amine, benchmarked against other relevant fluorescent probes.
While specific data for this compound is limited in publicly available literature, this guide draws upon the well-documented properties of structurally similar 7-aminoquinoline and 8-aminoquinoline derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. The principles and experimental data presented herein serve as a valuable resource for designing and evaluating novel fluorescent sensors.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical and analytical parameters. The following tables summarize the performance of representative 7-aminoquinoline and 8-aminoquinoline-based probes in comparison to other common fluorophores.
Table 1: Photophysical Properties of Selected Fluorescent Probes
| Probe/Scaffold | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Target Analyte | Reference |
| 7-Aminoquinoline Derivatives | ||||||
| 2,4-disubstituted 7-aminoquinoline | 389-399 (in Methanol) | 507-537 (in Methanol) | ~118-138 | Not Specified | Golgi Apparatus | [1] |
| 7-(Diethylamino)quinolin-2(1H)-one (DQ1) | 409 | 456 | 47 | 0.030 | Cucurbit[2]uril | [3] |
| 8-Aminoquinoline Derivatives | ||||||
| N,N′-bis(8-quinolyl)malondiamide (H2qma) | Not Specified | Not Specified | Not Specified | Not Specified | Cu(II), Co(II), Ni(II), Mn(II) | [4] |
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | 360 | 490 | 130 | Not Specified | Zn(II) | [5][6] |
| Alternative Probes | ||||||
| Rhodamine-Based Sensor | Not Specified | Not Specified | Not Specified | Not Specified | Pb(II) | [7] |
| Coumarin Derivatives | Not Specified | Not Specified | Not Specified | Not Specified | Various | [8] |
Table 2: Analytical Performance of Selected Fluorescent Sensors
| Sensor Type | Target Analyte | Limit of Detection (LOD) | Selectivity | Response Mechanism | Reference |
| 8-Aminoquinoline Derivative | Zn(II) | 2.56 x 10⁻⁷ M | High | Chelation Enhanced Fluorescence | [7] |
| 8-Hydroxyquinoline Derivative | Zn(II) | 1.07 x 10⁻⁷ M | High | Excited-State Intramolecular Proton Transfer (ESIPT) | [7][9] |
| 7-(Diethylamino)quinolin-2(1H)-one-Chalcone | Bisulfite | 0.7 µmol L⁻¹ | High | Michael Addition | [10] |
| Rhodamine-Based Sensor | Pb(II) | 0.112 µM | High | Chelation Induced Ring Opening | [7] |
Signaling Pathways and Experimental Workflows
The sensing mechanism of 7-aminoquinoline-based probes often relies on photophysical processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). Upon interaction with the target analyte, these processes are modulated, leading to a detectable change in the fluorescence signal.
Intramolecular Charge Transfer (ICT) Signaling Pathway
A common mechanism for 7-aminoquinoline probes is Intramolecular Charge Transfer (ICT). In this process, the electron-donating amino group and an electron-withdrawing group on the quinoline ring facilitate a charge transfer upon excitation. The polarity of the microenvironment influences the emission wavelength, a property known as solvatochromism.[1]
Caption: Intramolecular Charge Transfer (ICT) mechanism in 7-aminoquinoline probes.
General Experimental Workflow for Fluorescence Sensing
The evaluation of a fluorescent probe typically follows a standardized workflow to determine its sensing capabilities. This involves characterization of the probe's photophysical properties and its response to the target analyte.
Caption: A generalized experimental workflow for evaluating fluorescent probes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of fluorescent probe performance. Below are representative methodologies for the synthesis and evaluation of aminoquinoline-based probes, adapted from published literature.
Synthesis of a 7-Aminoquinoline Derivative
This protocol is a generalized procedure for the synthesis of 2,4-disubstituted 7-aminoquinolines, which can be adapted for this compound derivatives.[1]
Materials:
-
m-Phenylenediamine derivative (starting material for the 7-aminoquinoline core)
-
1,3-Diketone derivative (e.g., a diketone with a methyl group to form the 7-methyl derivative)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve equimolar amounts of the m-phenylenediamine derivative and the 1,3-diketone in the chosen solvent.
-
Reflux the reaction mixture for a specified time (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fluorescence Sensing of Metal Ions
This protocol outlines a general procedure for evaluating the response of a fluorescent probe to a metal ion, such as Zn(II).[5][6]
Materials:
-
Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or ethanol).
-
Stock solution of the target metal ion salt (e.g., ZnCl₂) in deionized water or buffer.
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Solutions of potential interfering metal ions.
-
Fluorometer.
Procedure:
-
Titration Experiment:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the buffer.
-
Add increasing concentrations of the metal ion stock solution to these probe solutions.
-
After incubation for a specific time, record the fluorescence emission spectra at a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding stoichiometry and calculate the association constant.
-
-
Selectivity Experiment:
-
Prepare solutions of the fluorescent probe and the target metal ion.
-
To these solutions, add a molar excess of various potentially interfering metal ions.
-
Record the fluorescence spectra and compare the fluorescence response in the presence and absence of the interfering ions.
-
-
Limit of Detection (LOD) Calculation:
-
Record the fluorescence intensity of the probe in the absence of the analyte (blank).
-
Measure the standard deviation of the blank measurements.
-
The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).
-
Conclusion
Probes based on the 7-aminoquinoline scaffold demonstrate significant potential for the development of sensitive and selective fluorescent sensors. Their fluorescence properties are often governed by intramolecular charge transfer, making them responsive to their local environment and to interactions with specific analytes. While direct experimental data on this compound is not extensively reported, the data from closely related 7- and 8-aminoquinoline derivatives provide a strong foundation for its predicted performance. The comparative data and standardized protocols presented in this guide are intended to facilitate the design, synthesis, and evaluation of novel 7-aminoquinoline-based probes for a wide range of applications in research and drug development.
References
- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 7-Methylquinolin-8-amine Analogs in Cancer Cell Cytotoxicity
For researchers and professionals in the field of drug discovery, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of 7-methylquinolin-8-amine analogs, focusing on their cytotoxic effects against cancer cell lines. The data presented herein is compiled from published experimental studies to facilitate the rational design of more potent and selective anticancer agents.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic activity of this compound and its analogs was evaluated against the human colorectal adenocarcinoma cell line, Caco-2. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.[1]
| Compound ID | Compound Name | Cell Line | IC50 (µM)[1] |
| A + B | Mixture of 7-methylquinoline and 5-methylquinoline | Caco-2 | 2.62 |
| C | 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 |
| F | 8-Amino-7-quinolinecarbaldehyde | Caco-2 | 1.140 |
Structure-Activity Relationship Summary:
The presented data, although limited to a few analogs, provides initial insights into the SAR of this series. The introduction of a nitro group at the 8-position of the 7-methylquinoline scaffold (Compound C) resulted in a slight increase in cytotoxic activity compared to the parent methylquinoline mixture (Compounds A + B).[1] Further modification to an 8-amino-7-quinolinecarbaldehyde (Compound F) led to a more significant enhancement of cytotoxicity.[1] This suggests that the nature and position of substituents on the quinoline ring play a crucial role in modulating the anticancer potential of this class of compounds. Specifically, the presence of an amino and a carbaldehyde group at positions 8 and 7 respectively appears to be favorable for cytotoxic activity against Caco-2 cells.
Experimental Protocols
The following is a detailed protocol for the MTT assay, a colorimetric method commonly used to assess the in vitro cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration at which a compound inhibits the growth of a defined percentage of cells (e.g., IC50) by measuring the metabolic activity of the cells.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. This insoluble formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile culture plates
-
This compound analogs (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells in culture medium only.
-
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a colored solution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Hypothesized Signaling Pathway Inhibition
Quinoline derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.
Caption: Hypothesized inhibition of the Akt/mTOR signaling pathway by this compound analogs.
Experimental Workflow
The general workflow for the synthesis and cytotoxic evaluation of this compound analogs is depicted below.
Caption: General workflow for the synthesis and cytotoxic evaluation of this compound analogs.
References
comparing the synthetic routes to different methyl-substituted quinolinamines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of methyl and amino groups to this heterocyclic system offers a powerful strategy for modulating physicochemical properties and biological activity. This guide provides an objective comparison of various synthetic routes to different methyl-substituted quinolinamines, presenting experimental data, detailed protocols, and visualizations to aid in the selection of the most effective synthetic strategy.
Comparison of Synthetic Routes
The synthesis of methyl-substituted quinolinamines can be broadly categorized into two approaches:
-
Classical Quinoline Ring Formation Followed by Amination: This involves the construction of the methyl-substituted quinoline core using named reactions such as the Skraup, Doebner-von Miller, Combes, or Friedländer syntheses, followed by the introduction of an amino group.
-
Modern Direct Amination and Other Strategies: This includes direct C-H amination, nucleophilic substitution on pre-functionalized quinolines, and multi-component reactions that install the amino group during the ring-forming cascade.
The choice of route is often dictated by the desired substitution pattern, availability of starting materials, and scalability. Below is a summary of common synthetic strategies with associated quantitative data.
| Target Compound | Synthetic Route | Starting Materials | Key Intermediates | Reagents & Conditions | Overall Yield | Reference |
| 7-Methylquinolin-8-amine | Skraup Synthesis, Nitration, Reduction | m-Toluidine, Glycerol | 7-Methylquinoline, 7-Methyl-8-nitroquinoline | 1. H₂SO₄, m-nitrobenzenesulfonate 2. Fuming HNO₃, H₂SO₄ (-5°C) 3. Fe, HCl or H₂/Pd-C | Good | [1][2] |
| 2-Methylquinolin-8-amine | Doebner-von Miller, Amination | o-Aminophenol, Crotonaldehyde | 2-Methyl-8-hydroxyquinoline | 1. HCl, reflux; o-nitrophenol (oxidant) 2. NH₄Cl, CoCl₂, aq. NH₃ (300-320°C, 1.8-2.2 MPa) | ≥59% (over 2 steps) | [3] |
| 2-Methylquinolin-8-amine | Skraup-type, Buchwald-Hartwig Amination | o-Bromoaniline, Crotonaldehyde | 2-Methyl-8-bromoquinoline | 1. HCl, H₂SO₄, oxidizing agent (e.g., ceric ammonium nitrate) 2. Amine source, Pd catalyst, strong base | ~43% (over 2 steps) | [4] |
| 4-Methylquinolin-2-amine | Camps Cyclization, Chlorination, Amination | N-(p-tolyl)acetamide | 4-Methylquinolin-2-ol | 1. Base (e.g., NaOH) 2. POCl₃ 3. Amine source | Moderate | [5] |
| 2-Methylquinolin-4-amine | Conrad-Limpach, Chlorination, Amination | p-Toluidine, Ethyl acetoacetate | 4-Hydroxy-2-methylquinoline | 1. Heat (250°C) 2. POCl₃ 3. Amine source | Moderate | [6] |
Key Synthetic Pathways and Methodologies
Synthesis of this compound
A common and effective route to this compound starts with the Skraup synthesis using m-toluidine. This reaction typically yields a mixture of 7-methylquinoline and 5-methylquinoline, with the 7-isomer being the major product (typically in a 2:1 to 7:3 ratio).[1][7] Subsequent selective nitration at the 8-position of the 7-methylquinoline, followed by reduction of the nitro group, affords the target amine.
Experimental Protocol: Skraup Synthesis of 7- and 5-Methylquinoline [2]
-
In a round-bottom flask, mechanically stir a mixture of m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).
-
To this mixture, slowly add a cooled solution of 98% H₂SO₄ (273.58 g, 2.7 mol) and water (61.5 g).
-
Control the exothermic reaction with an ice bath. After the addition is complete, heat the mixture to 145-155°C for 3 hours.
-
Cool the mixture, dilute with water, and neutralize with 40% NaOH solution.
-
Perform steam distillation to isolate the crude product.
-
Extract the distillate with diethyl ether, dry the organic phase, and purify by vacuum distillation to obtain a mixture of 7- and 5-methylquinoline.
Experimental Protocol: Nitration of 7-Methylquinoline [2]
-
To a stirred mixture of 7-methylquinoline (57.05 g, 0.398 mol) and 142.5 mL of H₂SO₄, add a solution of fuming HNO₃ (28.5 mL) and 98% H₂SO₄ (85.5 mL) dropwise at -5°C.
-
After addition, remove the cooling bath and continue stirring for 40 minutes.
-
Pour the reaction mixture over ice and filter the precipitate.
Experimental Protocol: Reduction of 7-Methyl-8-nitroquinoline [8]
-
Suspend 7-methyl-8-nitroquinoline in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Synthesis of 2-Methylquinolin-8-amine
A versatile route to 2-methylquinolin-8-amine involves a Doebner-von Miller-type reaction of o-aminophenol with crotonaldehyde to yield 2-methyl-8-hydroxyquinoline, followed by a high-pressure amination.[3]
Experimental Protocol: Synthesis of 2-Methyl-8-hydroxyquinoline [3]
-
Reflux a stirred solution of o-aminophenol (33.0 g, 0.3 mol) in 150 mL of 18% HCl.
-
Dropwise, add a solution of o-nitrophenol (14.0 g, 0.1 mol) and crotonaldehyde (42.0 mL, 0.4 mol) over 30 minutes.
-
Continue refluxing for 2 hours.
-
Cool the mixture, neutralize with ammonia water, and extract with toluene.
-
Dry the organic layer and remove the solvent. Purify the crude product by vacuum distillation to yield 2-methyl-8-hydroxyquinoline (yield ≥ 85%).
Experimental Protocol: Amination of 2-Methyl-8-hydroxyquinoline [9]
-
In a pressure vessel, combine 2-methyl-8-hydroxyquinoline (31.8 g, 0.20 mol), ammonium chloride (0.10 mol), cobalt chloride (0.02 mol), and 120 mL of 22-28% aqueous ammonia.
-
Fill the vessel with N₂ gas and heat to 300-320°C, maintaining a pressure of 1.8-2.2 MPa for 4-6 hours.
-
After the reaction, extract the solution with toluene, dry the organic layer, and recover the solvent.
-
Purify the resulting solid by vacuum distillation to obtain 2-methyl-8-aminoquinoline (yield ≥ 70%).
An alternative pathway utilizes a Skraup-type reaction on o-bromoaniline to form 2-methyl-8-bromoquinoline, which can then be aminated using modern cross-coupling methods like the Buchwald-Hartwig amination.[4]
Workflow for the Synthesis of 2-Methylquinolin-8-amine
Caption: Two synthetic routes to 2-Methylquinolin-8-amine.
Synthesis of 4-Methylquinolin-2-amine
The Camps cyclization provides a route to hydroxyquinolines, which are precursors to the corresponding amines. For 4-methylquinolin-2-amine, the synthesis can start from the base-catalyzed cyclization of an appropriately substituted o-acylaminoacetophenone to form 4-methylquinolin-2-ol.[5] This intermediate can then be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride, followed by nucleophilic substitution with an amine source.
Synthesis of 2-Methylquinolin-4-amine
The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines.[6] The reaction of p-toluidine with ethyl acetoacetate at high temperatures leads to the formation of 4-hydroxy-2,6-dimethylquinoline. Subsequent chlorination and amination steps would yield 2,6-dimethylquinolin-4-amine.
Modern Amination Techniques
For the amination of pre-formed methyl-substituted quinolines, modern catalytic methods offer significant advantages in terms of scope and reaction conditions over classical methods.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[10] It is particularly useful for the amination of halo-substituted methylquinolines with a wide range of amines, including ammonia equivalents.[11][12] The choice of ligand is crucial for the success of this reaction.
-
Chichibabin Amination: This reaction allows for the direct amination of the quinoline ring, typically at the 2- or 4-position, using sodium amide or a related reagent.[13][14] The regioselectivity is influenced by the substitution pattern on the quinoline ring. While a classic method, it often requires harsh conditions.
Conclusion
The synthesis of methyl-substituted quinolinamines can be achieved through a variety of classical and modern synthetic routes. The traditional named reactions for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, remain valuable for accessing certain substitution patterns from simple starting materials. However, these methods often suffer from harsh reaction conditions and can lead to mixtures of isomers.
For the introduction of the amino group, indirect methods involving the formation of a hydroxy or halo intermediate followed by substitution are common. Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a more versatile and efficient alternative for the amination of halo-methylquinolines. The choice of the optimal synthetic route will depend on the desired isomer, the availability of starting materials, and the desired scale of the synthesis. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Copper-catalyzed efficient direct amidation of 2-methylquinolines with amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 14. scientificupdate.com [scientificupdate.com]
A Comparative Guide to the Analytical Validation for the Characterization of 7-Methylquinolin-8-amine
For researchers, scientists, and professionals in drug development, the accurate and precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical methods for the validation and characterization of 7-Methylquinolin-8-amine, a substituted quinoline derivative of interest in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific analyte, this guide leverages data from structurally similar compounds, such as other quinoline derivatives and aromatic amines, to provide a comprehensive analytical framework.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages for either qualitative or quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantification of non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical compounds.[1][2] Its versatility allows for a wide range of applications, including purity assessment, stability testing, and dissolution studies.[3]
Key Validation Parameters for HPLC Analysis of Aromatic Amines
| Validation Parameter | Typical Performance for Aromatic Amine Analysis |
| Linearity (r²) | > 0.995[6] |
| Limit of Detection (LOD) | 0.03 - 1.25 µg/L[7] |
| Limit of Quantitation (LOQ) | 0.15 - 5.00 µg/L[7] |
| Accuracy (% Recovery) | 93.70 - 108.17%[8] |
| Precision (%RSD) | < 5%[7] |
Experimental Protocol: Proposed HPLC-UV Method
The following is a proposed HPLC-UV protocol for the analysis of this compound, based on methods for structurally similar compounds.[9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 4.5) and an organic modifier (e.g., acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-280 nm for aromatic compounds).[7][8]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol.[9] Calibration standards are prepared by serial dilution of the stock solution.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[1] For amines, derivatization is often required to increase volatility and improve chromatographic performance.[10][11]
Comparison of GC-MS with HPLC
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, thermally labile compounds.[1][3] | Volatile, thermally stable compounds (or derivatized).[1][2] |
| Sensitivity | ppm to ppb range, detector dependent.[1] | Generally higher, often in the ppb range.[1] |
| Specificity | Good, enhanced with MS detector. | Very high, provides structural information.[3] |
| Sample Preparation | Often simpler for soluble solids.[1] | May require derivatization for polar compounds like amines.[1][11] |
Experimental Protocol: Proposed GC-MS Method
This proposed protocol is based on general methods for the analysis of aromatic amines.[10][12]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate.[13]
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 280°C.[10]
-
Injector Temperature: 250-280°C.[10]
-
Ion Source Temperature: ~200-230°C.[10]
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: Derivatization of the amine group may be necessary. A common approach is acylation or silylation. The derivatized sample is dissolved in a volatile organic solvent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule. While specific spectral data for this compound is not available in the provided search results, data for the closely related 7-methylquinoline can be used for interpretation.
Expected ¹H NMR Spectral Features for this compound:
Based on the structure and data for similar compounds, the following proton signals are expected:[14]
-
Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm).
-
Methyl Protons: A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.5-2.7 ppm.[14]
-
Amine Protons: A broad singlet for the amine (NH₂) protons, the chemical shift of which can be variable.
Expected ¹³C NMR Spectral Features for this compound:
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
-
Aromatic Carbons: Signals in the downfield region, typically δ 110-150 ppm.
-
Methyl Carbon: A signal in the upfield region, around δ 15-25 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3500-3300 | N-H stretch | Primary amine[15] |
| 3100-3000 | C-H stretch | Aromatic[15] |
| 3000-2850 | C-H stretch | Alkane (methyl group)[15] |
| 1650-1580 | N-H bend | Primary amine[15] |
| 1600-1400 | C=C and C=N stretch | Aromatic/heterocyclic rings[16] |
| 1335-1250 | C-N stretch | Aromatic amine[15] |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the validation of an analytical method and a typical sample analysis process using chromatography.
Caption: Workflow for Analytical Method Validation.
Caption: General Chromatographic Sample Analysis Workflow.
Conclusion
The characterization of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are powerful tools for quantitative analysis, with the choice between them depending on the analyte's properties and the required sensitivity.[1][3] NMR and FTIR spectroscopy are indispensable for structural elucidation and confirmation. A thorough validation of the chosen analytical methods, following established guidelines, is crucial to ensure the generation of reliable and accurate data in a research and drug development setting.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. bre.com [bre.com]
- 14. brieflands.com [brieflands.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Effects of 7-Methylquinolin-8-amine and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of 7-Methylquinolin-8-amine and its isomers, supported by available experimental data. Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The precise positioning of substituents on the quinoline scaffold is a critical determinant of the compound's biological activity, influencing its interaction with molecular targets and its metabolic fate.[1][3] This guide focuses on the comparative biological effects of methyl-substituted quinolin-8-amine isomers, with a primary focus on this compound, to inform future research and drug discovery efforts.
Comparative Biological Activity: Insights from In Vitro and In Vivo Studies
Direct comparative studies on a wide range of methylquinolin-8-amine isomers are limited in publicly available literature. However, existing research on different methylquinoline isomers and related derivatives provides valuable insights into their structure-activity relationships.
Tumorigenicity and Cytotoxicity
Key studies have highlighted significant differences in the tumorigenic potential and cytotoxic effects of various methylquinoline isomers. For instance, in a bioassay for tumor initiation on the skin of Sencar mice, 7-methylquinoline was found to be not significantly tumorigenic, whereas quinoline and 4-methylquinoline were potent tumor initiators.[4][5] This suggests that the position of the methyl group plays a crucial role in the metabolic activation of quinoline to a tumorigenic form, with the hypothesis that the formation of the 5,6-epoxide of quinoline is associated with its tumorigenicity.[4][5]
In vitro cytotoxicity studies have also demonstrated isomer-specific effects. A study evaluating the cytotoxicity of a mixture of 7-methylquinoline and 5-methylquinoline against human epithelial colorectal carcinoma (Caco-2) cells revealed cytotoxic activity.[6] Further functionalization of the 7-methylquinoline scaffold was shown to modulate this cytotoxicity.[6]
Table 1: Comparative Tumorigenicity of Methylquinoline Isomers
| Compound | Species/Assay | Outcome |
| Quinoline | Sencar Mice Skin | Potent Tumor Initiator |
| 4-Methylquinoline | Sencar Mice Skin | At least as potent as quinoline |
| 7-Methylquinoline | Sencar Mice Skin | Not significantly tumorigenic |
Table 2: In Vitro Cytotoxicity of a 7-Methylquinoline Isomer Mixture
| Compound | Cell Line | IC50 Value (µM) |
| Mixture of 7-methylquinoline and 5-methylquinoline | Caco-2 | Data for mixture reported, specific value not isolated |
| 7-methyl-8-nitro-quinoline | Caco-2 | 1.871 |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | 0.535 |
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its isomers) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Tumor Initiation Bioassay in Sencar Mice
This in vivo assay assesses the potential of a chemical to initiate tumor formation on the skin of genetically sensitive mice.
Methodology:
-
Animal Model: Use Sencar mice, which are highly sensitive to skin carcinogenesis.
-
Initiation Phase: Apply a single topical dose of the test compound (e.g., a specific methylquinoline isomer) dissolved in a suitable vehicle (e.g., acetone) to the shaved dorsal skin of the mice.
-
Promotion Phase: After a waiting period (typically 1-2 weeks), begin twice-weekly applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to the same area.
-
Observation Period: Monitor the mice for the appearance of skin tumors over a period of several months.
-
Data Collection: Record the number and size of tumors for each animal.
-
Statistical Analysis: Compare the tumor incidence and multiplicity between the different treatment groups to determine the tumor-initiating potency of each compound.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] While specific pathways for this compound are not extensively detailed, related compounds are known to interact with pathways such as the PI3K/Akt and MAPK/ERK signaling cascades.[1]
The differential biological activities of quinoline isomers can also be attributed to their distinct metabolic pathways.[3][4][5] The metabolism of quinoline, catalyzed by cytochrome P450 enzymes, can lead to the formation of reactive intermediates like epoxides, which can bind to macromolecules such as DNA, leading to genotoxicity and carcinogenicity.[3] The position of the methyl group can influence the rate and site of metabolism, thereby altering the formation of these reactive species and explaining the observed differences in tumorigenicity.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams represent a generalized metabolic pathway for quinolines and a typical workflow for in vitro cytotoxicity testing.
Caption: Generalized metabolic pathway of quinoline derivatives.
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. brieflands.com [brieflands.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 7-Methylquinolin-8-amine
Ensuring the safe and compliant disposal of 7-Methylquinolin-8-amine is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, minimizing risks and adhering to regulatory standards.
Immediate Safety Protocols and Hazard Identification
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[4][5] | To prevent skin contact with the chemical. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH approved standards.[3][4][5] | To protect eyes from splashes or dust. |
| Skin and Body Protection | A laboratory coat should be worn to protect skin and clothing from contamination.[4] | To prevent accidental skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if working in a poorly ventilated area.[3][4] | To prevent inhalation of harmful dust particles. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated contaminated materials is a critical process that must be conducted in accordance with federal, state, and local regulations.[6][7][8] The following protocol outlines the necessary steps for safe disposal in a laboratory environment.
Experimental Protocol: this compound Waste Disposal
-
Risk Assessment: Before initiating any disposal procedures, the principal investigator or laboratory supervisor must conduct a thorough risk assessment. This should include evaluating the quantity of waste, potential exposure risks, and the presence of any other chemicals in the waste mixture.
-
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[4][9] Do not mix with non-hazardous waste.[10]
-
Liquid Waste: Unused solutions and rinseates containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4][9] It is crucial to avoid mixing different waste streams unless their compatibility has been verified.[10][11]
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.[4]
-
Original Containers: Whenever feasible, leave the chemical in its original container to ensure proper identification.[4][11] Empty containers that held the chemical must be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10][12]
-
-
Container Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., Toxic, Irritant).[4][9][13]
-
Storage: Waste containers should be stored in a designated satellite accumulation area.[4][13] These containers must be kept tightly closed, in a cool, dry, and well-ventilated location, away from incompatible materials.[1][4]
-
Decontamination: After handling the waste, the work area should be decontaminated with an appropriate solvent, followed by a cleaning solution.[4] Personal protective equipment should be removed in the correct sequence to prevent self-contamination. Always wash hands thoroughly with soap and water after removing PPE.[4][5]
-
Final Disposal: The ultimate disposal of hazardous waste must be handled by a licensed disposal company.[4] A common and recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4] Never dispose of this compound down the drain or in regular trash.[2][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. epa.gov [epa.gov]
- 7. youtube.com [youtube.com]
- 8. dnr.mo.gov [dnr.mo.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 7-Methylquinolin-8-amine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for 7-Methylquinolin-8-amine, including detailed personal protective equipment (PPE) requirements, a step-by-step operational workflow for a typical synthetic procedure, and a comprehensive disposal plan.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its associated hazards.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Melting Point | 46-48 °C | [2] |
| Boiling Point (Predicted) | 326.2 ± 27.0 °C | [2] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [2] |
| GHS Hazard Statements | H302, H312, H317, H411 | [1][2] |
| Hazard Class | Acute Toxicity 4 (Oral), Acute Toxicity 4 (Dermal), Skin Sensitization 1, Aquatic Chronic 2 | [1] |
GHS Hazard Statement Codes:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected for integrity before each use. | To prevent skin contact, as the compound is harmful upon dermal absorption.[3] |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | To protect eyes from splashes or dust particles of the solid compound.[3][4] |
| Skin and Body Protection | A full-length laboratory coat must be worn. | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If significant dust is expected, a NIOSH-approved respirator is recommended. | To prevent inhalation of the compound, which can be harmful.[3] |
Experimental Workflow: Synthesis Involving this compound
This compound is a key intermediate in the synthesis of compounds such as Baquiloprim.[5] The following diagram illustrates a typical workflow for a laboratory-scale chemical synthesis involving a solid amine reactant like this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
